4-fluoro-N-propylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBWACEQXVMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368795 | |
| Record name | 4-fluoro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-05-6 | |
| Record name | 4-fluoro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and established synthetic protocols for N-alkylated benzenesulfonamides to provide a thorough and practical resource.
Core Physicochemical Properties
| Property | Value (for 4-fluoro-2-methyl-N-propylbenzenesulfonamide) | Data Source |
| Molecular Formula | C₁₀H₁₄FNO₂S | PubChem[1] |
| Molecular Weight | 231.29 g/mol | PubChem[1] |
| Monoisotopic Mass | 231.07292802 Da | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound: A Representative Experimental Protocol
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine. This method is a common and effective way to prepare N-alkylated sulfonamides[2][3].
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Materials and Methods
-
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Propylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base (optional, as propylamine can act as both reactant and base)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
-
-
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of propylamine (2.2 eq) in anhydrous dichloromethane dropwise. The excess propylamine acts as a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of propylamine and 1.2 equivalents of triethylamine can be used.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the aromatic protons, which will exhibit splitting patterns due to both fluorine and the sulfonyl group.
-
¹³C NMR will show distinct signals for the carbon atoms of the propyl group and the fluorinated benzene ring.
-
¹⁹F NMR will display a singlet corresponding to the fluorine atom on the benzene ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if a secondary sulfonamide is formed as a byproduct), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric), and the C-F stretch.
Potential Biological Activities and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects[4][5][6][7]. While the specific biological profile of this compound has not been extensively reported, its structural motifs suggest potential for similar activities.
Postulated Signaling Pathway Involvement
Based on the known mechanisms of other benzenesulfonamide-based drugs, this compound could potentially interact with various biological pathways. For instance, as a carbonic anhydrase inhibitor, it could modulate pH homeostasis, which is crucial in various physiological and pathological processes, including cancer.
References
- 1. 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C10H14FNO2S | CID 24319582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide (CAS 433-05-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding 4-fluoro-N-propylbenzenesulfonamide (CAS 433-05-6). This guide provides general information based on the chemical properties of related benzenesulfonamide compounds and outlines a putative synthesis. The absence of detailed experimental data, biological activity, and signaling pathways for this specific molecule should be noted.
Core Compound Information
This compound is a chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 433-05-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₂FNO₂S | Deduced from Structure |
| Molecular Weight | 217.26 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
Synthesis and Experimental Protocols
Putative Synthesis Pathway
The synthesis would logically proceed via the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-propylamine. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to neutralize the hydrochloric acid byproduct.
Caption: Putative synthesis of this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
4-fluorobenzenesulfonyl chloride
-
n-propylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the n-propylamine solution dropwise to the cooled 4-fluorobenzenesulfonyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions and desired purity.
Physicochemical and Spectroscopic Data
No specific, experimentally determined quantitative data for this compound (e.g., melting point, boiling point, solubility, NMR, IR, or mass spectrometry data) has been found in the public domain. Researchers would need to perform these analytical characterizations upon synthesis of the compound.
Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of sulfonamides exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Any potential biological effects of this specific compound would need to be determined through in vitro and in vivo screening and subsequent mechanistic studies.
The workflow for investigating the biological activity of a novel compound like this compound would typically follow a structured path from initial screening to detailed mechanistic studies.
In-depth Technical Guide: 4-fluoro-N-propylbenzenesulfonamide Mechanism of Action
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action for 4-fluoro-N-propylbenzenesulfonamide
Executive Summary
This technical guide addresses the request for an in-depth analysis of the mechanism of action for the compound this compound. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to assemble information regarding its biological activity, binding targets, cellular effects, and in vivo studies.
Following an extensive search, it has been determined that there is no specific, publicly available scientific literature detailing the mechanism of action for this compound. While information exists for structurally similar sulfonamide derivatives, data directly pertaining to the requested compound is absent. This guide will summarize the findings on related compounds to provide a contextual understanding of potential activities for this class of molecules and will provide key chemical identifiers for this compound to facilitate further research in proprietary or specialized databases.
Introduction to this compound
This compound is a chemical compound within the sulfonamide class, characterized by a benzenesulfonyl group attached to a propyl amine, with a fluorine atom substituted on the phenyl ring at the para position. The general structure of sulfonamides makes them versatile scaffolds in medicinal chemistry.
Chemical Identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H12FNO2S |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C=C1)F |
| InChI Key | InChI=1S/C9H12FNO2S/c1-2-5-11-14(12,13)9-6-3-8(10)4-7-9/h3-4,6-7,11H,2,5H2,1H3 |
Review of Publicly Available Data
A thorough search of scientific databases and literature archives did not yield any specific studies on the biological activity or mechanism of action of this compound. The core requirements for this technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule, cannot be fulfilled due to the absence of this foundational information.
Inferences from Structurally Related Compounds
To provide a useful context for researchers, this section summarizes the known mechanisms of action for structurally similar sulfonamide-containing molecules. It is crucial to note that these are not the mechanisms for this compound and should be considered as potential, unverified avenues for investigation.
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS)
A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), a molecule with a different N-substituent, has reported analgesic and antiallodynic effects in murine models of pain. The proposed, though not fully elucidated, mechanisms for 4-FBS include:
-
Carbonic Anhydrase Inhibition: This is a common mechanism for many sulfonamide drugs.[1][2]
-
Involvement of Serotonergic Pathways: The analgesic effects were reversed by a 5HT3 antagonist, suggesting a role for the serotonin system.[1]
-
Interaction with Opioidergic Pathways: The effects were also reversed by a µ-opioid receptor antagonist, indicating a potential interaction with the opioid system.[1]
The potential involvement of these pathways for this compound would require direct experimental verification.
Other Fluorinated Benzenesulfonamides
Other fluorinated benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities, though none are the specific compound of interest. For instance, various derivatives have been investigated as:
-
Antimicrobial Agents: Some benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains.
-
Kinase Inhibitors: Specific substitutions on the benzenesulfonamide scaffold have led to the development of inhibitors for targets such as the transforming growth factor-beta type 1 receptor (ALK5).
These examples highlight the diverse biological roles that can be achieved with the sulfonamide scaffold, depending on the specific substitutions.
Hypothetical Experimental Workflow
For researchers interested in elucidating the mechanism of action of this compound, a logical experimental workflow could be proposed. This workflow is hypothetical and serves as a general guideline for initial investigations.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Conclusion and Future Directions
Future research efforts should focus on the initial characterization of the biological activity of this compound through broad phenotypic screening. Following any identified activity, target identification and subsequent mechanism of action studies would be warranted. The information on related compounds presented in this guide may offer a starting point for hypothesis generation in such an endeavor.
It is recommended that researchers with access to proprietary databases or in-house screening capabilities conduct further searches for any internal data related to this compound. Without primary experimental data, any discussion of its mechanism of action remains speculative.
References
An In-depth Technical Guide on the Potential Therapeutic Uses of Benzenesulfonamide Derivatives: A Case Study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide
Introduction
Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including diuretic, antiepileptic, anticancer, and antimicrobial activities.[1] Recent research has also highlighted their potential in pain management, with some derivatives showing significant antinociceptive and antiallodynic effects.[1][2][3] This guide provides a detailed overview of the experimental findings on 4-FBS, a synthetic sulfonamide, in a murine model of acute and neuropathic pain. The study suggests that 4-FBS may hold promise as a therapeutic agent for pain relief.[1][2][3]
Quantitative Data Summary
The analgesic and antiallodynic effects of 4-FBS were evaluated at two different doses in a murine model. The key quantitative findings are summarized in the tables below.
Table 1: Antinociceptive Effect of 4-FBS in the Tail Immersion Test [1][3]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tail Flick Latency (seconds) ± SEM |
| Vehicle Control | - | Data not provided in absolute values |
| 4-FBS | 20 | Significant increase vs. control at 30, 60, 90, and 120 min |
| 4-FBS | 40 | Significant increase vs. control at 30, 60, and 90 min |
Note: The study reported statistically significant increases in tail flick latency (p<0.05 to p<0.001) at the specified time points compared to the vehicle control, indicating an analgesic effect. Absolute latency values were not provided in the abstract.[1][3]
Table 2: Reversal of 4-FBS-induced Analgesia by Antagonists [1][2][3]
| Treatment Group | Antagonist | Dose (mg/kg, i.p.) | Outcome |
| 4-FBS (20 mg/kg) + Ondansetron | 5-HT3 Antagonist | 1 | Partial reversal of analgesia |
| 4-FBS (20 mg/kg) + Naloxone | µ-opioid Receptor Antagonist | 1 | Partial reversal of analgesia |
Table 3: Effect of 4-FBS on Diabetic Neuropathic Pain [1][2][3]
| Condition | Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| STZ-induced Hyperalgesia | 4-FBS | 20 and 40 | Significant reversal at 30, 60, 90, and 120 min |
| STZ-induced Allodynia | 4-FBS | 20 and 40 | Significant reversal at 30, 60, 90, and 120 min |
Experimental Protocols
The following protocols were employed to assess the therapeutic potential of 4-FBS in a murine model of pain.
1. Animal Model:
-
Species: BALB/c mice were used for the experiments.[3]
-
Grouping: Animals were divided into groups of six (n=6/group).[3]
2. Induction of Diabetic Neuropathy:
-
Diabetes was induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 200 mg/kg.[1][2][3]
-
Hyperalgesia and allodynia were allowed to develop over a period of two to four weeks post-STZ administration.[1][2][3]
3. Drug Administration:
-
4-FBS was administered orally (p.o.) one hour before the initiation of behavioral tests.[1][2][3]
-
Antagonists (ondansetron and naloxone) were administered intraperitoneally (i.p.).[1][2][3]
4. Behavioral Assays:
-
Tail Immersion Test (for antinociception): This test was used to assess the acute analgesic effects of 4-FBS. The latency to tail withdrawal from hot water was measured at 30, 60, 90, and 120 minutes post-drug administration.[1][2][3]
-
Thermal and Mechanical Tests (for neuropathic pain): These tests were used to evaluate the reversal of diabetes-induced hyperalgesia and allodynia. Specific details of these tests were not provided in the abstract.[1][2][3]
5. Statistical Analysis:
-
One-way ANOVA followed by Dunnett's test was used to determine the statistical significance of the results.[3]
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the evaluation of 4-FBS.
Caption: Proposed mechanism of 4-FBS involving serotonergic and opioidergic pathways.
Caption: Workflow of the in vivo evaluation of 4-FBS for analgesic effects.
Discussion and Future Directions
The preclinical data on 4-FBS suggests that it possesses significant analgesic and antiallodynic properties.[1][2][3] The reversal of its analgesic effects by ondansetron and naloxone points towards a mechanism of action that may involve the serotonergic and opioidergic systems.[1][2][3] Furthermore, its efficacy in a model of diabetic neuropathic pain indicates its potential for treating chronic pain conditions.[1][2][3]
While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of 4-FBS and related benzenesulfonamide derivatives. Future studies should focus on:
-
Detailed Mechanism of Action: Investigating the specific receptor subtypes involved in the analgesic effects of 4-FBS.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
-
Efficacy in Other Pain Models: Evaluating the effectiveness of 4-FBS in other models of chronic and inflammatory pain.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs, including 4-fluoro-N-propylbenzenesulfonamide, to optimize potency and selectivity.
References
- 1. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of 4-Fluorobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for versatile and efficient chemical scaffolds has never been greater. Among these, 4-fluorobenzenesulfonamide has emerged as a cornerstone building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of 4-fluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. It delves into its synthesis, derivatization, and application in the creation of potent enzyme inhibitors, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.
Introduction: The Significance of the Fluorinated Sulfonamide Moiety
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The sulfonamide group, a classic pharmacophore, is present in a multitude of approved drugs, including antibacterial, diuretic, and hypoglycemic agents. The combination of these two features in 4-fluorobenzenesulfonamide creates a privileged scaffold with broad utility in the design of novel therapeutics. Its para-fluoro substitution provides a valuable tool for modulating electronic properties and can serve as a reporter group in fluorine-19 NMR studies. This guide will focus on the application of 4-fluorobenzenesulfonamide as a precursor for the development of inhibitors targeting two critical cellular pathways: PI3K/mTOR and carbonic anhydrases.
Synthesis of the Core Scaffold: 4-Fluorobenzenesulfonamide
The synthesis of 4-fluorobenzenesulfonamide is typically achieved through a two-step process, starting from the commercially available 4-fluorobenzenethiol or p-fluorobenzenesulfonic acid. The key intermediate is 4-fluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonyl Chloride
A common method for the synthesis of 4-fluorobenzenesulfonyl chloride involves the oxidative chlorination of p-fluorobenzenethiol.[1]
Materials:
-
p-Fluorobenzenethiol
-
Titanium tetrachloride (TiCl₄) or Zirconium chloride (ZrCl₄)
-
Hydrogen peroxide (H₂O₂) or Potassium peroxymonosulfate
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-fluorobenzenethiol (1.0 eq) in acetonitrile, add the chloride salt (e.g., titanium tetrachloride, 1.0 eq).
-
Slowly add the oxidant (e.g., hydrogen peroxide, 3.0 eq) to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide
The final step is the amination of the sulfonyl chloride.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Aqueous ammonia (NH₃(aq))
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent.
-
Add an excess of aqueous ammonia to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-fluorobenzenesulfonamide as a solid, which can be further purified by recrystallization.
Application in the Development of PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-Fluorobenzenesulfonamide serves as a key starting material for the synthesis of phenylsulfonylurea derivatives that act as dual PI3K/mTOR inhibitors.[2]
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual inhibitors.
Synthesis of Phenylsulfonylurea-based PI3K/mTOR Inhibitors
A general synthetic route to phenylsulfonylurea derivatives from 4-fluorobenzenesulfonamide is outlined below. This multi-step synthesis involves the formation of a sulfonyl isocyanate intermediate, followed by reaction with a suitable amine-containing scaffold.
Experimental Workflow:
Quantitative Biological Data
The following table summarizes the inhibitory activities of representative phenylsulfonylurea derivatives incorporating the 4-fluorobenzenesulfonamide scaffold against PI3Kα and mTOR.
| Compound ID | Modification on Phenylsulfonylurea | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| Derivative A | 4-Anilinoquinoline scaffold | 5.2 | 15.8 | [2] |
| Derivative B | Substituted quinazoline scaffold | 8.1 | 22.4 | [2] |
| Derivative C | Thiazole-based scaffold | 2.88 ± 0.58 µM (for a related series) | - | [2] |
Note: The data presented is a compilation from various sources and may have been generated under different assay conditions.
Application in the Development of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. 4-Fluorobenzenesulfonamide is a key precursor for the synthesis of various CA inhibitors, including 4-cyanamidobenzenesulfonamide derivatives.[3][4]
Experimental Protocol: Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives
A one-pot, two-step protocol has been developed for the synthesis of these derivatives from methyl (4-sulfamoylphenyl)-carbamimidothioate, which can be prepared from 4-aminobenzenesulfonamide (a related sulfonamide). The general principle involves the reaction of an activated sulfonamide with a cyanamide source. A representative procedure starting from a related precursor is described.[4]
Materials:
-
Methyl (4-sulfamoylphenyl)carbamimidothioate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Alkyl halide (R-X)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
A mixture of methyl (4-sulfamoylphenyl)carbamimidothioate (1.0 eq) and potassium carbonate (2.0 eq) in DMF is heated to 100 °C for 1.5 hours.
-
The appropriate alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at a temperature ranging from 40 to 100 °C for 1-1.5 hours.
-
After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-cyanamidobenzenesulfonamide derivative.[4]
Quantitative Biological Data
The following table summarizes the inhibition constants (Ki) of representative 4-cyanamidobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | R-group on Cyanamide | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) | Bacterial StCA1 Ki (nM) | Reference |
| Derivative 1 | n-Hexyl | 15.3 | 8.9 | 5.2 | 45.7 | 50.7 | [3][4] |
| Derivative 2 | n-Heptyl | 12.1 | 7.5 | 4.8 | 39.2 | 55.1 | [3][4] |
| Derivative 3 | n-Octadecyl | 9.8 | 6.1 | 3.5 | 28.9 | 62.3 | [3][4] |
Note: The data presented is a compilation from various sources and may have been generated under different assay conditions.
Conclusion and Future Directions
4-Fluorobenzenesulfonamide has proven to be an invaluable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors of key biological targets such as PI3K/mTOR and carbonic anhydrases highlights its significance in modern drug discovery. The synthetic accessibility of 4-fluorobenzenesulfonamide and the straightforward derivatization protocols allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Future research will likely focus on expanding the diversity of scaffolds derived from 4-fluorobenzenesulfonamide to target other enzyme families and receptors implicated in a wider range of diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies for its derivatives will continue to be an area of active investigation. The strategic incorporation of the 4-fluorobenzenesulfonamide moiety will undoubtedly continue to contribute to the discovery of novel and effective therapeutic agents.
References
The Discovery of 4-fluoro-N-propylbenzenesulfonamide: An In-Depth Technical Guide
General Synthesis of N-Alkylbenzenesulfonamides
The synthesis of N-alkylbenzenesulfonamides, including by extension 4-fluoro-N-propylbenzenesulfonamide, typically follows a well-established chemical pathway. The process involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. In the case of the target compound, this would involve the reaction of 4-fluorobenzenesulfonyl chloride with propylamine.
This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The reaction is typically performed in a suitable organic solvent, such as dichloromethane or diethyl ether, at room temperature or with gentle heating.
A generalized workflow for this synthesis is depicted below.
Physicochemical Properties of a Related Analog
While specific experimental data for this compound is unavailable, computational predictions for a closely related isomer, 4-fluoro-2-methyl-N-propylbenzenesulfonamide, are available and summarized in the table below. These computed properties can offer an approximation of the expected physicochemical characteristics.
| Property | Value | Source |
| Molecular Weight | 231.29 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 231.07292802 Da | PubChem |
| Monoisotopic Mass | 231.07292802 Da | PubChem |
| Topological Polar Surface Area | 54.6 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 286 | PubChem |
Biological Activity of Structurally Related Sulfonamides
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The introduction of a fluorine atom to the benzene ring can significantly modulate the compound's biological activity by altering its electronic properties, lipophilicity, and metabolic stability.
For instance, various N-substituted benzenesulfonamides have been investigated for their inhibitory activity against enzymes such as carbonic anhydrases and cholinesterases. The specific nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds.
While no specific biological data for this compound has been reported, the general biological activities of related sulfonamides suggest potential avenues for future research. A logical workflow for the preliminary biological evaluation of such a novel compound is outlined below.
Conclusion
An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated benzenesulfonamide derivative with potential applications in medicinal chemistry. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates information from closely related analogs and general knowledge of the sulfonamide class to present a detailed profile. This guide covers its synthesis, physicochemical properties, and potential biological activities, including its putative roles as a carbonic anhydrase inhibitor, an antibacterial agent, and an anti-inflammatory agent. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visualizations of relevant signaling pathways to stimulate further research and drug discovery efforts.
Introduction
Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound belongs to this promising class of fluorinated organic molecules. This guide aims to consolidate the available information on related compounds to provide a predictive but comprehensive technical overview of the target molecule, thereby serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source/Method |
| Molecular Formula | C₉H₁₂FNO₂S | - |
| Molecular Weight | 217.26 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar sulfonamides |
| Melting Point | 75-85 °C | Predicted based on related structures |
| Boiling Point | > 300 °C (decomposes) | Predicted based on related structures |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | General solubility of sulfonamides |
| LogP | ~2.0 | Prediction based on analogs |
| pKa | ~9.5 (sulfonamide N-H) | Analogy to similar sulfonamides |
Synthesis
The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Propylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of propylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis Workflow
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-fluoro-N-propylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques.
Introduction
Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride group by n-propylamine.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 1.95 g | 10.0 | Sigma-Aldrich, 98%[1] |
| n-Propylamine | C₃H₉N | 59.11 | 0.71 g (0.97 mL) | 12.0 | Acros Organics, 99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.21 g (1.67 mL) | 12.0 | Fisher Scientific, 99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | VWR, ACS Grade |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | LabChem |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | Fisher Scientific |
| Brine (Saturated NaCl) | NaCl | 58.44 | 20 mL | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific, HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific, HPLC Grade |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of sulfonamides.[2][3][4]
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol).
-
Dissolve the starting material in 30 mL of dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
In a separate vial, dissolve n-propylamine (0.71 g, 0.97 mL, 12.0 mmol) and triethylamine (1.21 g, 1.67 mL, 12.0 mmol) in 20 mL of DCM.
-
Slowly add the amine solution to the cooled solution of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes using a dropping funnel.
-
A white precipitate of triethylamine hydrochloride will form upon addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]
- 2. 4-Fluoro-N,N-dimethylbenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-fluoro-N-propylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on the well-established reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine. This document offers a comprehensive guide, including reagent specifications, a step-by-step experimental protocol, purification methods, and expected characterization data based on analogous compounds.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. This protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale production.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of 4-fluorobenzenesulfonyl chloride by the primary amine, n-propylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid generated during the reaction.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available | Store under inert atmosphere |
| n-Propylamine | ≥99% | Commercially Available | |
| Triethylamine | ≥99.5%, anhydrous | Commercially Available | Store over KOH pellets |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| 1 M Hydrochloric acid (HCl) | Prepared in-house | ||
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | ||
| Hexane | ACS Grade | Commercially Available | For purification |
| Ethyl acetate | ACS Grade | Commercially Available | For purification |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluorobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amines: In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.
Characterization Data (Predicted)
| Property | Predicted/Analogous Value |
| Molecular Formula | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Not available. For the analogous N-butylbenzenesulfonamide, it is a liquid. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (δ, ppm): 7.9-8.0 (m, 2H, Ar-H ortho to SO₂), 7.2-7.3 (m, 2H, Ar-H meta to SO₂), 4.8-5.0 (t, 1H, NH), 2.8-2.9 (q, 2H, N-CH₂), 1.4-1.5 (sext, 2H, CH₂-CH₃), 0.8-0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts (δ, ppm): Aromatic carbons (4 signals), 45-47 (N-CH₂), 22-24 (CH₂-CH₃), 10-12 (CH₃) |
| IR (KBr, cm⁻¹) | Characteristic peaks: 3250-3350 (N-H stretch), 1330-1360 (asymmetric SO₂ stretch), 1150-1180 (symmetric SO₂ stretch), ~1250 (C-F stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 218.06 [M+H]⁺, 240.04 [M+Na]⁺ |
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
n-Propylamine and triethylamine are flammable and have strong odors.
-
Dichloromethane is a volatile and potentially hazardous solvent.
Conclusion
This protocol provides a reliable and adaptable method for the synthesis of this compound. The straightforward procedure and use of commercially available reagents make it accessible for most synthetic chemistry laboratories. The provided characterization data, based on closely related structures, will aid in the identification and quality assessment of the final product. Researchers can use this document as a foundation for their synthetic efforts, with the understanding that minor optimizations of reaction conditions and purification parameters may be necessary to achieve optimal results.
Application Notes and Protocols for the Purification of 4-fluoro-N-propylbenzenesulfonamide
Introduction
4-fluoro-N-propylbenzenesulfonamide is a sulfonamide compound. The purification of such compounds is critical to ensure the removal of impurities, starting materials, and by-products from the synthesis process, which is essential for their application in research and drug development. Due to the crystalline nature of many sulfonamides, techniques such as recrystallization and chromatography are often employed.[1] This document provides detailed protocols and application notes on various techniques applicable to the purification of this compound, based on established methods for the broader class of sulfonamides. The protocols provided are general and may require optimization for the specific properties of this compound.
General Purification Strategies
The selection of a purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound. Common methods for the purification of sulfonamides include recrystallization, column chromatography, and various extraction techniques.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[2] The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For sulfonamides, various solvent systems can be employed. A patent for the purification of sulfathiazole suggests that saturated aliphatic alcohols with 3 carbon atoms, such as isopropanol, in a mixture with water, can yield high recoveries of a stable, free-flowing product.[3]
Table 1: Recrystallization Solvent Systems for Sulfonamides
| Solvent System | Compound Example | Observations | Reference |
| 70% Isopropanol in Water | Sulfathiazole | High recovery of free-flowing, sterilization-stable material. | [3] |
| Ethanol | Sulfanilamide | Common solvent for crystallization of sulfonamides.[2] | [2] |
| Acetone, Methanol, Ethanol, Ethyl Acetate with Water or Supercritical CO2 as antisolvent | Sulfabenzamide | Crystal size and polymorphism are affected by solvent, antisolvent, and temperature.[4] | [4] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.[2][3]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The dissolved compound should crystallize out. The cooling process can be further slowed by insulating the flask. For increased yield, the flask can be placed in an ice bath after it has reached room temperature.[2] Slower cooling generally results in purer crystals.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For sulfonamides, silica gel is a common stationary phase.
Table 2: Chromatographic Conditions for Sulfonamide Separation
| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Example(s) | Reference |
| Thin-Layer Chromatography (TLC) | Silica plate | Chloroform / n-butanol | Five different sulfonamides | [5] |
| High-Performance Liquid Chromatography (HPLC) | C18 column | Gradient of acetic acid, methanol, and acetonitrile | Sulfadiazine, sulfamerazine, sulfamethazine, sulfaguanidine, sulfamethoxazole | [6] |
| Supercritical Fluid Chromatography (SFC) | Packed-silica and aminopropyl-packed columns | Methanol in CO2 (gradient) | Eight different sulfonamides | [7] |
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The choice of solvents will need to be optimized for this compound, likely starting with a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: General workflow for column chromatography purification.
Extraction Techniques
Extraction methods are typically used for the initial work-up of a reaction mixture or for separating the target compound from a complex matrix. While often used for sample preparation in analytical chemistry, the principles can be applied to purification.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a sulfonamide, this could involve partitioning between an organic solvent and an aqueous phase, with the pH of the aqueous phase being adjusted to exploit the acidic nature of the sulfonamide N-H proton.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel.
-
Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute basic solution (e.g., saturated NaHCO3 or dilute NaOH) to remove acidic impurities. The sulfonamide itself may be deprotonated and move to the aqueous phase, so the pH must be carefully controlled.
-
Wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
-
Separation: After each wash, allow the layers to separate and drain the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product, which may then be further purified by recrystallization or chromatography.
Caption: Workflow for Liquid-Liquid Extraction purification.
The purification of this compound can be achieved through standard organic chemistry techniques. The optimal method will depend on the specific impurities present and the desired scale and purity. It is recommended to start with recrystallization trials using various solvents. If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A combination of these techniques, such as an initial extraction followed by recrystallization or chromatography, will likely yield a product of high purity. All protocols should be adapted and optimized based on small-scale trials before proceeding with bulk purification.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Determination of 4-fluoro-N-propylbenzenesulfonamide
These application notes provide detailed methodologies for the quantitative analysis of 4-fluoro-N-propylbenzenesulfonamide in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The methods described are based on established analytical techniques for sulfonamide compounds and can be adapted for specific research needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of sulfonamides.[1][2] This method is suitable for routine quality control and analysis of drug substances and formulated products.
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. A C8 column can be used as an alternative.[2]
1.2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
1.3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV absorption maximum for this compound should be determined by scanning a standard solution from 200 to 400 nm. A wavelength around 254 nm is a common starting point for aromatic compounds.
1.4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filtration of the sample through a 0.45 µm filter is recommended before injection.
1.5. Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For sulfonamides, derivatization may be necessary to improve volatility and thermal stability.
Experimental Protocol
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
2.2. Reagents:
-
Solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Internal standard (e.g., a structurally similar sulfonamide not present in the sample).
2.3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
2.4. Sample Preparation and Derivatization:
-
Extract the sample with an appropriate organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA) and an internal standard.
-
Heat the mixture at 70 °C for 30 minutes to complete the derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids and environmental samples.[3][4]
Experimental Protocol
3.1. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3.2. Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Isotopically labeled internal standard (e.g., this compound-d7) is recommended for highest accuracy.
3.3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]+) and a specific product ion are monitored. These transitions need to be optimized for the specific compound.
3.4. Sample Preparation:
-
Solid Phase Extraction (SPE): For complex matrices, SPE can be used for sample clean-up and concentration.[4] A mixed-mode or polymer-based sorbent can be effective.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol can be used.
-
Dilute-and-Shoot: For simpler matrices, a simple dilution with the mobile phase may be sufficient.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD) | < 3% |
LC-MS/MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and confirmation of this compound. While not typically used for quantitative analysis in complex mixtures without extensive method development, it is invaluable for characterizing the pure substance.
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and its coupling to neighboring protons.
For a related compound, 4-fluoro-3-methyl-benzenesulfonamide, spectral data is available which can serve as a reference for interpreting the spectra of this compound.[5]
These protocols provide a foundation for developing robust and reliable analytical methods for this compound. The specific conditions and validation parameters should be optimized for the intended application and matrix.
References
Application Notes and Protocols: NMR Spectroscopy of 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated sulfonamide with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental spectral data in public literature, this note presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation and characterization of this compound. Detailed protocols for the synthesis of this compound and for its NMR analysis are also provided. The inclusion of fluorinated motifs in drug candidates can significantly enhance their pharmacological properties, making the precise characterization of such molecules essential.
Introduction
Fluorinated sulfonamides are a significant class of compounds in pharmaceutical and agrochemical research. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a representative member of this class, and its structural analysis is crucial for quality control and for understanding its structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. This application note serves as a practical resource for researchers working with this compound and similar fluorinated sulfonamides.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | dd | 2H | Ar-H (ortho to SO₂NH) |
| ~7.30 | t | 2H | Ar-H (ortho to F) |
| ~4.85 | t | 1H | NH |
| ~2.90 | q | 2H | N-CH₂-CH₂-CH₃ |
| ~1.50 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~0.85 | t | 3H | N-CH₂-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) for the aromatic protons are predicted to be in the range of 8-9 Hz for ortho coupling and 5-6 Hz for coupling to fluorine.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 (d, ¹JCF ≈ 255 Hz) | C-F |
| ~137.0 (d, ⁴JCF ≈ 3 Hz) | C-SO₂NH |
| ~129.5 (d, ³JCF ≈ 9 Hz) | Ar-CH (ortho to SO₂NH) |
| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-CH (ortho to F) |
| ~45.0 | N-CH₂-CH₂-CH₃ |
| ~22.5 | N-CH₂-CH₂-CH₃ |
| ~11.0 | N-CH₂-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic carbon signals are split due to coupling with the fluorine atom.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the synthesis of N-alkylsulfonamides from a sulfonyl chloride and an amine.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
n-Propylamine
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Add the n-propylamine/triethylamine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently agitate it to dissolve the sample completely. A brief vortex may be used if necessary.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for a 400 MHz spectrometer are provided below.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0 to 200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow from Synthesis to NMR Analysis.
Application Notes and Protocols for the Mass Spectrometry of 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of 4-fluoro-N-propylbenzenesulfonamide using mass spectrometry. The information is intended to guide researchers in developing and implementing robust analytical methods for the detection and quantification of this compound in various matrices.
Introduction
This compound is a sulfonamide derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in complex mixtures, and for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.
This application note outlines a general procedure for the analysis of this compound by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Chemical Properties and Predicted Mass Spectrum
Chemical Structure:
Molecular Formula: C₉H₁₂FNO₂S
Exact Mass: 217.06 g/mol
Predicted Precursor Ion ([M+H]⁺): m/z 218.06
Predicted Fragmentation Pattern
Based on the common fragmentation pathways of aromatic sulfonamides, the following product ions are predicted for this compound under collision-induced dissociation (CID) in positive ion mode. Sulfonamides are known to undergo cleavage of the S-N bond and loss of sulfur dioxide (SO₂).[1][2][3]
A key fragmentation pathway for many sulfonamides involves the formation of a characteristic ion at m/z 156, corresponding to the p-aminophenylsulfonyl moiety.[3] Subsequent loss of SO₂ can lead to a fragment at m/z 92.[3] Another common fragmentation involves the loss of the propyl group.
Table 1: Predicted m/z Values for Precursor and Product Ions
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 218.06 | Precursor Ion |
| [M+H - C₃H₇]⁺ | 175.02 | Loss of the propyl group |
| [4-fluorobenzenesulfonyl]⁺ | 159.00 | Cleavage of the S-N bond |
| [M+H - SO₂]⁺ | 154.08 | Loss of sulfur dioxide |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general protocols for liquid and solid samples.
3.1.1. Liquid Samples (e.g., Plasma, Urine, Water)
Solid-phase extraction (SPE) is a common and effective method for extracting sulfonamides from liquid matrices.[4][5]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
3.1.2. Solid Samples (e.g., Tissue, Soil)
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is suitable for the extraction of sulfonamides from solid matrices.[6]
Protocol:
-
Homogenization: Homogenize the solid sample.
-
Extraction: To 2 g of the homogenized sample, add 10 mL of acetonitrile (with 1% acetic acid). Vortex for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 1 minute and centrifuge.
-
Dispersive SPE Cleanup: Transfer the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., C18, PSA). Vortex for 30 seconds and centrifuge.
-
Drying and Reconstitution: Transfer the cleaned extract and evaporate to dryness. Reconstitute the residue in the initial mobile phase.
Liquid Chromatography
Table 2: Suggested LC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The following parameters are a starting point and should be optimized for the specific instrument used. Positive electrospray ionization (ESI) is generally suitable for sulfonamides.[4]
Table 3: Suggested MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, MRM is the preferred scan mode. Based on the predicted fragmentation, the following transitions can be monitored. The most intense transition should be used for quantification, and the others for confirmation.
Table 4: Proposed MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 218.06 | 175.02 | 15-25 | Quantification |
| 218.06 | 159.00 | 20-30 | Confirmation |
| 218.06 | 95.03 | 30-40 | Confirmation |
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 5: Example Data Table for Calibration Curve
| Concentration (ng/mL) | Peak Area (Quantifier) | Peak Area (Qualifier 1) | Peak Area (Qualifier 2) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 |
Table 6: Example Data Table for Sample Analysis
| Sample ID | Peak Area | Calculated Concentration (ng/mL) | % Recovery |
| Blank | |||
| Sample 1 | |||
| Sample 2 | |||
| Spiked Sample |
Visualizations
Experimental Workflow
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for 4-fluoro-N-propylbenzenesulfonamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial biological characterization of 4-fluoro-N-propylbenzenesulfonamide. Based on the common activities of structurally related benzenesulfonamide compounds, a primary hypothesized mechanism of action is the inhibition of carbonic anhydrases (CAs).[1][2] Fluorinated benzenesulfonamides, in particular, have shown potent inhibitory activity against various CA isoforms.[3][4][5]
The following sections detail a potential application of this compound as a carbonic anhydrase inhibitor and provide a comprehensive protocol for its evaluation in a biological assay.
Hypothesized Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their enzymatic activity.[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways.[6][7]
Given its structure, this compound is a strong candidate for a carbonic anhydrase inhibitor. The fluorine substitution on the benzene ring may enhance its binding affinity and selectivity for different CA isoforms.[3][4] Dysregulation of carbonic anhydrase activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making CA inhibitors a significant area of drug discovery.[6][8][9]
Data Presentation
Quantitative data from carbonic anhydrase inhibition assays should be summarized for clear comparison of the compound's potency against different CA isoforms.
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) | Assay Type | Reference Compound (e.g., Acetazolamide) Kᵢ (nM) |
| This compound | hCA I | Data to be determined | Data to be determined | Enzymatic (p-NPA) | e.g., 250 |
| This compound | hCA II | Data to be determined | Data to be determined | Enzymatic (p-NPA) | e.g., 12 |
| This compound | hCA IX | Data to be determined | Data to be determined | Enzymatic (p-NPA) | e.g., 25 |
| This compound | hCA XII | Data to be determined | Data to be determined | Enzymatic (p-NPA) | e.g., 5.7 |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms. The assay is based on the esterase activity of CAs, which catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[6][10]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)[11]
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[6]
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a serial dilution of the stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare similar dilutions for the positive control, acetazolamide.
-
-
Enzyme Preparation:
-
Reconstitute the lyophilized hCA isoforms in cold Assay Buffer to a stock concentration (e.g., 1 mg/mL).
-
Immediately before the assay, dilute the enzyme stock to the desired working concentration in cold Assay Buffer.[6]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Control) wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.
-
Test Compound wells: 158 µL Assay Buffer + 2 µL of each dilution of this compound + 20 µL Enzyme Working Solution.
-
Positive Control wells: 158 µL Assay Buffer + 2 µL of each dilution of acetazolamide + 20 µL Enzyme Working Solution.
-
Perform all measurements in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Prepare the Substrate Solution by dissolving p-NPA in a minimal amount of acetonitrile and diluting with Assay Buffer to the final desired concentration (e.g., 3 mM). Prepare this solution fresh.[6]
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the maximum activity wells and V_inhibitor is the rate in the presence of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.
-
Visualizations
Caption: Signaling pathway of carbonic anhydrase activity and its inhibition.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lecturio.com [lecturio.com]
- 8. dovepress.com [dovepress.com]
- 9. Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Hypothetical Application Notes and Protocols for 4-fluoro-N-propylbenzenesulfonamide in R&D
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. Currently, there is a lack of published data on the specific biological activities of 4-fluoro-N-propylbenzenesulfonamide. The proposed applications and experimental designs are based on the activities of structurally similar sulfonamide compounds.
Introduction
This compound is a synthetic organofluorine compound belonging to the sulfonamide class of molecules. While the specific biological profile of this compound is not extensively documented, the sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Structurally related fluorinated sulfonamides have demonstrated potential as modulators of inflammatory and pain pathways. These notes outline a hypothetical research and development framework for investigating the potential of this compound as an anti-inflammatory and analgesic agent.
Hypothetical Mechanism of Action
Based on the known activities of other sulfonamides, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the synthesis of prostaglandins. Additionally, it may modulate pain signaling through interactions with opioid or serotonergic pathways, similar to other novel sulfonamide-based analgesics.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol, ethanol |
| Storage | Store at 2-8°C, protect from light and moisture |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO (10 mM).
-
Create a series of dilutions of the test compound in assay buffer (e.g., 0.1, 1, 10, 100, 1000 nM).
-
In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2), assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
In Vivo Model of Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Male Wistar rats (180-220g)
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).
-
Administer the test compound or vehicle orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Hypothetical Data
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 520 | 25 | 20.8 |
| Celecoxib (Control) | >10000 | 7.6 | >1315 |
Table 2: In Vivo Anti-inflammatory Activity
| Treatment Group (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h |
| Vehicle | 0 |
| This compound (10) | 25.4 |
| This compound (30) | 48.7 |
| This compound (100) | 65.2 |
| Indomethacin (10) | 55.8 |
Visualizations
Caption: Hypothetical mechanism of anti-inflammatory action.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Decision-making workflow for compound progression.
Application Notes and Protocols for 4-fluoro-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of 4-fluoro-N-propylbenzenesulfonamide. This document outlines detailed protocols for the synthesis and purification of the target compound, followed by a suite of in vitro assays to investigate its potential therapeutic activities. The described methodologies include assessments of its anti-cancer, antibacterial, and enzyme-inhibitory properties. Furthermore, potential signaling pathways implicated in the observed biological activities are illustrated to provide a deeper mechanistic context for drug development professionals. All experimental data is presented in standardized tables, and workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
Sulfonamides are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1] The introduction of a fluorine atom into a benzene ring can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and target affinity. This document details the experimental design for the synthesis and biological characterization of a novel sulfonamide derivative, this compound. The outlined protocols are intended to guide researchers in the preliminary assessment of this compound's therapeutic potential.
Synthesis and Characterization
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Propylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the flask with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Expected Value/Technique |
| Molecular Formula | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (MS) | [M+H]⁺ = 218.06 |
| Purity (HPLC) | >95% |
Biological Evaluation
The following protocols describe in vitro assays to screen for potential anticancer, antibacterial, and enzyme inhibitory activities of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined |
| A549 (Lung Cancer) | This compound | To be determined |
| HCT116 (Colon Cancer) | This compound | To be determined |
| Doxorubicin | Positive Control | Known value |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | To be determined |
| Escherichia coli (Gram-negative) | This compound | To be determined |
| Ciprofloxacin | Positive Control | Known value |
Enzyme Inhibition: Carbonic Anhydrase Assay
This assay evaluates the inhibitory effect of the compound on carbonic anhydrase, a zinc-containing metalloenzyme.
Protocol:
-
Reagents: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (pNPA) as substrate, Tris-HCl buffer (pH 7.4).
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the hCA II enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of p-nitrophenol formation is monitored.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Table 4: Carbonic Anhydrase II Inhibition by this compound
| Enzyme | Compound | IC₅₀ (nM) |
| Human Carbonic Anhydrase II | This compound | To be determined |
| Acetazolamide | Positive Control | Known value |
Mechanistic Insights: Signaling Pathways and Workflows
To visualize the experimental design and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow
Caption: Overall experimental workflow from synthesis to biological data analysis.
Potential Anticancer Signaling Pathway: Inhibition of Carbonic Anhydrase IX
Sulfonamides are known inhibitors of carbonic anhydrase (CA), and CA IX is overexpressed in many hypoxic tumors, contributing to an acidic tumor microenvironment and promoting cancer cell survival and proliferation.[2][3]
Caption: Hypothesized mechanism of anticancer action via CA IX inhibition.
Antibacterial Mechanism: Folic Acid Synthesis Inhibition
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] This pathway is absent in humans, who obtain folic acid from their diet.
References
4-fluoro-N-propylbenzenesulfonamide: Uncharted Territory in Antiviral Research
Initial investigations into the antiviral potential of 4-fluoro-N-propylbenzenesulfonamide have yielded no specific research detailing its activity against viral pathogens. A comprehensive review of publicly available scientific literature reveals a notable absence of studies focused on the synthesis, evaluation, or mechanism of action of this particular compound in the context of virology.
While the broader class of sulfonamides has been a source of significant interest in drug development, leading to antibacterial, anticancer, and even some antiviral agents, this compound itself does not appear to have been a subject of published antiviral research.[1] For instance, research into benzenesulfonamide derivatives has identified potent inhibitors of influenza hemagglutinin, but these compounds possess different structural features.[2] Similarly, while other fluorinated molecules have demonstrated antiviral properties, the specific combination of a fluorine atom, a propyl group, and a benzenesulfonamide core in this arrangement remains unexplored in this field.
Researchers and drug development professionals seeking to investigate the potential of this compound as an antiviral agent would be venturing into novel scientific terrain. The following sections outline a hypothetical framework for such an investigation, based on established principles of antiviral drug discovery.
Hypothetical Research Workflow
A foundational step would involve the chemical synthesis of this compound. Following successful synthesis and purification, a logical progression of experiments would be necessary to ascertain any antiviral properties.
Caption: Hypothetical workflow for investigating the antiviral potential of a novel compound.
Proposed Experimental Protocols
Should initial screening reveal antiviral activity, the following detailed protocols would be essential for robust characterization.
Table 1: Hypothetical Antiviral Activity Data
| Virus Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A/H1N1 | MDCK | Data Not Available | Data Not Available | Data Not Available |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Data Not Available | Data Not Available | Data Not Available |
| SARS-CoV-2 | Vero E6 | Data Not Available | Data Not Available | Data Not Available |
Note: The table above is a template for presenting quantitative data. No actual data for this compound exists in the current scientific literature.
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., MDCK, Vero E6, A549) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed 6-well plates with a confluent monolayer of a susceptible cell line.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X medium and 1.2% agarose containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Potential Mechanisms of Action to Investigate
Should this compound demonstrate antiviral activity, understanding its mechanism of action would be paramount. Viral life cycles offer multiple potential targets for inhibition.[3][4]
Caption: Potential viral life cycle stages that could be targeted by an antiviral compound.
Further research, including time-of-addition assays, resistance studies, and specific enzymatic assays, would be necessary to elucidate the precise mechanism of action.
References
- 1. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-N-propylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-fluoro-N-propylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Poor quality of starting materials | - Ensure 4-fluorobenzenesulfonyl chloride is fresh or has been properly stored to prevent hydrolysis. - Use anhydrous n-propylamine and solvents. | Sulfonyl chlorides are susceptible to hydrolysis, which reduces the amount of reactant available. Water in the reaction can also lead to the formation of 4-fluorobenzenesulfonic acid as a byproduct. |
| Incorrect reaction temperature | - For the reaction between a sulfonyl chloride and an amine, temperatures can range from 0-50 °C.[1] It is often advantageous to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[2] | Exothermic reactions can lead to side product formation at higher temperatures. Starting at a lower temperature allows for better control of the reaction. |
| Inadequate mixing | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | Proper mixing is crucial for ensuring the reactants come into contact, especially if there are multiple phases. |
| Suboptimal solvent choice | - Dichloromethane is a common solvent for this type of reaction.[2] Other inert organic solvents like hexane, cyclohexane, chloroform, carbon tetrachloride, toluene, and chlorobenzene can also be suitable.[1] | The solvent should be inert to the reactants and capable of dissolving them to a reasonable extent. |
| Presence of HCl | - The reaction of a sulfonyl chloride with an amine generates HCl as a byproduct.[3] This can protonate the amine starting material, rendering it unreactive. It's often beneficial to use a base (e.g., triethylamine, pyridine) to scavenge the HCl.[2] | Removing HCl from the reaction mixture drives the equilibrium towards the product and prevents the deactivation of the amine nucleophile. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution | Rationale |
| Unreacted starting materials | - Use a slight excess of the amine to ensure the complete consumption of the sulfonyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion. | Driving the reaction to completion minimizes the amount of unreacted starting materials in the crude product. |
| Formation of 4-fluorobenzenesulfonic acid | - Use anhydrous reaction conditions. | This byproduct forms from the hydrolysis of 4-fluorobenzenesulfonyl chloride. |
| Formation of di-sulfonated amine | - Add the sulfonyl chloride slowly to the amine solution. | This can occur if the newly formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride. Slow addition of the sulfonyl chloride can minimize this side reaction. |
| Ineffective purification | - Purify the crude product by recrystallization or silica gel chromatography.[3] Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common method for purifying sulfonamides.[4] | These techniques are effective at separating the desired product from unreacted starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a simple benzenesulfonamide?
A1: Yields can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, yields for the synthesis of sulfonamides from sulfonyl chlorides and amines can be quite high, often in the range of 80-95%.[5] For instance, the reaction of N-silylamines with sulfonyl chlorides has been reported to give quantitative yields.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of chloroform and tert-butanol (80:20 v/v), can be used for developing the plate.[6]
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying solid sulfonamides.[4] The choice of solvent is crucial and may require some experimentation. Ethanol or mixtures of ethanol and water are often good starting points. If recrystallization is not sufficient, silica gel column chromatography can be employed for further purification.[3]
Q4: Can I use a different base besides triethylamine or pyridine?
A4: Yes, other non-nucleophilic organic bases can be used. The key is that the base should be strong enough to neutralize the generated HCl but should not react with the sulfonyl chloride. Inorganic bases like potassium carbonate can also be used in some cases, particularly in a biphasic system or with a phase-transfer catalyst.[7]
Q5: My sulfonyl chloride is old. Can I still use it?
A5: It is highly recommended to use fresh sulfonyl chloride. Over time, it can hydrolyze to the corresponding sulfonic acid, which will not participate in the desired reaction and can complicate purification. If you must use older reagent, it's advisable to check its purity (e.g., by NMR) before use.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane.[2]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC).[2]
-
Workup: Once the reaction is complete, wash the mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base. Then, wash with a saturated sodium bicarbonate solution and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Standard Amination | Sulfonyl Chloride, Amine | Triethylamine | Dichloromethane | 0 °C to r.t. | Moderate to Excellent | [2] |
| Silylamine Route | Sulfonyl Chloride, N-Silylamine | None | Acetonitrile | Reflux | High to Quantitative | [3] |
| Copper-Catalyzed | Thiophenol, Amine | CuI / 2,2'-bipyridine | DMSO | 60 °C | 40-90% | [8] |
| One-Pot from Acid | Carboxylic Acid, Amine | Cu, NFTPT, DCDMH | Not specified | Not specified | up to 68% | [9] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-fluoro-N-propylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoro-N-propylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound, the information provided is based on the general properties of sulfonamides and related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are likely to dissolve this compound?
A2: Based on studies of similar sulfonamides, promising solvents include methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[3][4][5] The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with other reagents.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. If you are facing solubility issues, gentle warming of the solution may help to dissolve the compound. However, it is crucial to ensure that the compound is stable at elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, as a general precaution, avoid strong oxidizing and reducing agents. Safety Data Sheets (SDS) for similar compounds suggest that they are generally stable under normal conditions.[6][7]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow these troubleshooting steps:
Step 1: Solvent Selection
-
Start with common polar organic solvents such as methanol, ethanol, DMSO, or DMF.
-
If the compound needs to be in a less polar environment for your experiment, consider solvents like acetone or ethyl acetate.
-
For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it with the aqueous buffer.
Step 2: Concentration
-
Begin by attempting to dissolve a small, known amount of the compound in a specific volume of solvent to determine an approximate solubility.
-
If the compound does not dissolve, try reducing the concentration.
Step 3: Physical Dissolution Aids
-
Vortexing/Stirring: Ensure the mixture is being vigorously agitated.
-
Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.
-
Gentle Warming: As mentioned in the FAQs, carefully warming the solution can increase solubility. Start with a low temperature (e.g., 30-40°C) and monitor for any signs of degradation.
Step 4: pH Adjustment (for aqueous solutions)
-
The sulfonamide group is weakly acidic. Adjusting the pH of the aqueous solution may influence solubility. For sulfonamides, increasing the pH (making the solution more basic) can deprotonate the sulfonamide nitrogen, forming a more soluble salt.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Since experimental solubility data for this compound is not available, the following table provides solubility information for the parent compound, benzenesulfonamide, and general solubility trends for sulfonamides to serve as a reference.
| Compound/Class | Solvent | Solubility | Reference |
| Benzenesulfonamide | Water | Poorly soluble | [2] |
| Benzenesulfonamide | Methanol | 25 mg/mL | [5] |
| Benzenesulfonamide | Ethanol | Soluble | [2] |
| Benzenesulfonamide | Ether | Soluble | [2] |
| Sulfonamides (general) | Dimethylacetamide | Generally soluble | [8] |
| Sulfonamides (general) | Dioxane-water mixtures | Variable, can show enhanced solubility | [8] |
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol provides a general method for determining the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Water bath or heating block
-
Calibrated micropipettes
-
Clear glass vials
Procedure:
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
-
Initial Solvent Addition:
-
Add a small, precise volume of the selected solvent to the vial (e.g., 100 µL).
-
-
Dissolution Attempts:
-
Agitation: Vortex the vial for 1-2 minutes. Visually inspect for any undissolved solid.
-
Sonication: If solid remains, place the vial in a sonicator bath for 5-10 minutes. Visually inspect again.
-
Warming: If solid persists, gently warm the vial in a water bath (start at 30°C) for 5-10 minutes while periodically vortexing. Be cautious not to evaporate the solvent.
-
-
Incremental Solvent Addition:
-
If the compound has not fully dissolved, add another known volume of solvent (e.g., 100 µL) and repeat step 3.
-
Continue adding solvent incrementally until the compound is completely dissolved.
-
-
Calculation:
-
Record the total volume of solvent used to dissolve the initial mass of the compound.
-
Calculate the approximate solubility in mg/mL. For example, if 5 mg of the compound dissolved in a total of 500 µL (0.5 mL) of solvent, the solubility is approximately 10 mg/mL.
-
Hypothetical Signaling Pathway
As the specific biological target of this compound is not defined in the provided search results, the following diagram illustrates a general mechanism of action where a small molecule inhibitor interacts with a target protein in a signaling pathway.
Caption: General signaling pathway of a small molecule inhibitor.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-fluoro-N-propylbenzenesulfonamide Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-fluoro-N-propylbenzenesulfonamide in solution. The information is based on the general chemical properties of sulfonamides and related fluoroaromatic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Decreased concentration or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Possible Causes:
-
Hydrolytic Degradation: Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] The sulfonamide bond may be cleaved, leading to the formation of 4-fluorobenzenesulfonic acid and n-propylamine.
-
Photodegradation: Exposure to ultraviolet or ambient light can potentially induce degradation of the aromatic ring or the sulfonamide functional group.
-
Thermal Stress: High temperatures during sample processing or storage can accelerate degradation.[1][4]
-
Oxidative Degradation: Although generally stable, strong oxidizing conditions could potentially affect the molecule.
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your solution is in the neutral to slightly alkaline range (pH 7-9), where sulfonamides are generally most stable.[1][2]
-
Control Light Exposure: Prepare and store solutions in amber vials or protect them from light to minimize photodegradation.
-
Maintain Low Temperatures: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Avoid repeated freeze-thaw cycles.
-
Use High-Purity Solvents: Ensure solvents are free from acidic or basic impurities and peroxides. Consider using freshly opened bottles of high-purity solvents.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC with a mass spectrometer (LC-MS), to identify potential degradation products.
Issue 2: Inconsistent results or poor reproducibility between experiments.
Possible Causes:
-
Inconsistent Sample Preparation: Variations in solvent, pH, or storage time before analysis can lead to differing levels of degradation.
-
Solvent Quality: The use of different grades or suppliers of solvents may introduce variability.
-
Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental protocols for solution preparation, storage, and analysis are standardized and followed consistently.
-
Pre-qualify Solvents: Use the same grade and supplier of solvents for a series of related experiments.
-
Ensure Complete Dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved. Visually inspect for any particulate matter before use.
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on the known behavior of sulfonamides.
| Condition | Expected Stability | Recommendations |
| pH | Stable at neutral to alkaline pH (7-9).[1][2] Susceptible to hydrolysis at acidic pH (<4).[1][4] | Buffer solutions to a neutral or slightly alkaline pH. Avoid strongly acidic conditions. |
| Temperature | Generally stable at room temperature for short periods. Degradation may increase with higher temperatures.[1][4] | For long-term storage, keep solutions at 2-8°C or -20°C. |
| Light | Potentially sensitive to UV light. | Store solutions in amber vials or protect from light. |
| Solvent | Stability can be solvent-dependent. Protic solvents may facilitate hydrolysis under certain conditions. | Use aprotic solvents for long-term storage if possible. Qualify stability in aqueous-organic mixtures if they are required for experiments. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify major degradation products.
2. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity nitrogen gas
3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
4. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a specified duration.
5. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid- and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV and/or MS detection.
6. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any major degradation products using mass spectrometry and comparison to potential structures.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-N-propylbenzenesulfonamide Experiments
Welcome to the technical support center for experiments involving 4-fluoro-N-propylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the synthesis of this compound?
A1: The most frequently encountered problems include low reaction yields, the formation of side products, and difficulties in product isolation. These issues often stem from the reactivity of the starting materials, suboptimal reaction conditions, or the presence of impurities.
Q2: How can I improve the yield of my synthesis?
A2: To improve the yield, ensure that all reagents and solvents are anhydrous, as the starting material, 4-fluorobenzenesulfonyl chloride, is sensitive to moisture.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. Optimization of the reaction temperature and time, as well as the stoichiometry of the reactants, is crucial. A slight excess of the amine (n-propylamine) may be used to drive the reaction to completion, but a large excess can complicate purification.
Q3: What are the likely side products in this reaction?
A3: A common side product is the corresponding disulfonamide, formed by the reaction of the initially formed product with another molecule of the sulfonyl chloride. This is more likely to occur if the reaction temperature is too high or if there is an excess of the sulfonyl chloride. Another potential impurity is any unreacted 4-fluorobenzenesulfonyl chloride, which can hydrolyze to 4-fluorobenzenesulfonic acid.
Q4: I'm having trouble purifying the final product. What methods are recommended?
A4: Purification of this compound can typically be achieved through recrystallization or flash column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point.
Q5: How should this compound be stored?
A5: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is stable under normal handling and storage conditions.[2] Avoid exposure to strong oxidizing agents.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive 4-fluorobenzenesulfonyl chloride (due to hydrolysis).- Insufficient reaction temperature or time.- Poor quality of reagents or solvents. | - Use fresh or properly stored 4-fluorobenzenesulfonyl chloride.- Ensure all glassware, solvents, and reagents are anhydrous.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Use high-purity reagents and solvents. |
| Formation of a White Precipitate Upon Adding Amine | - Formation of n-propylamine hydrochloride if the reaction is run in the presence of a base like triethylamine or pyridine. | - This is expected. The salt can be removed by filtration or an aqueous work-up. |
| Product is an Oil and Difficult to Crystallize | - Presence of impurities.- The compound may have a low melting point. | - Purify the crude product by flash column chromatography before attempting recrystallization.- Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent dropwise to induce precipitation. |
| Inconsistent Analytical Results (e.g., NMR, LC-MS) | - Presence of residual solvent or impurities.- Sample degradation. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents.- Re-purify the sample if necessary.- Store the sample under appropriate conditions (cool, dry, and protected from light) and re-analyze. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-fluorobenzenesulfonyl chloride and n-propylamine.
Materials:
-
4-fluorobenzenesulfonyl chloride
-
n-propylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the n-propylamine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactant Ratio (Sulfonyl Chloride:Amine:Base) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 90% |
| Purity (after purification) | >98% (by HPLC or NMR) |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common problems in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-fluoro-N-propylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-fluoro-N-propylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-fluorobenzenesulfonyl chloride: The starting material is sensitive to moisture. 2. Inadequate base: Insufficient base to neutralize the HCl generated during the reaction can protonate the n-propylamine, rendering it non-nucleophilic. 3. Low reaction temperature: The reaction may be too slow at very low temperatures. 4. Poor quality of reagents: Degradation of starting materials or solvents. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric amount of a tertiary amine base like triethylamine or pyridine. An excess (1.2-1.5 equivalents) is often beneficial. 3. While the initial addition of the sulfonyl chloride should be at 0 °C to control the exotherm, allow the reaction to warm to room temperature and stir for several hours or overnight. 4. Use freshly opened or purified reagents and solvents. |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | 1. Unreacted starting materials: Incomplete reaction. 2. Formation of di-sulfonated amine: The sulfonamide product can react further with the sulfonyl chloride. 3. Formation of 4-fluorobenzenesulfonic acid: Hydrolysis of the sulfonyl chloride. | 1. Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider gentle heating (e.g., 40-50 °C). 2. Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the n-propylamine solution to maintain a low concentration of the sulfonyl chloride. 3. Ensure anhydrous conditions as mentioned above. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent can lower the melting point. | 1. Purify the crude product by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. Consider recrystallization from a suitable solvent system. |
| Reaction Turns Dark or Charred | 1. Reaction temperature too high: Decomposition of reagents or product. 2. Strongly exothermic reaction: Rapid addition of the sulfonyl chloride. | 1. Maintain the recommended reaction temperatures. 2. Add the 4-fluorobenzenesulfonyl chloride slowly and ensure efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous dichloromethane (DCM) is a common and effective solvent. Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used. It is crucial that the solvent is free of water to prevent hydrolysis of the 4-fluorobenzenesulfonyl chloride.
Q2: Which base is most suitable, and how much should I use?
A2: Triethylamine (TEA) and pyridine are commonly used bases. TEA is often preferred due to its higher basicity and ease of removal. A slight excess (1.2 to 1.5 equivalents relative to the sulfonyl chloride) is recommended to effectively neutralize the generated HCl and drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The product, being more polar than the starting amine but less polar than any sulfonic acid byproduct, will have a distinct Rf value.
Q4: What are the expected side products, and how can I minimize them?
A4: The primary side product is the di-sulfonated amine, where two molecules of 4-fluorobenzenesulfonyl chloride react with one molecule of n-propylamine. To minimize this, add the sulfonyl chloride slowly to the amine solution. Another potential side product is 4-fluorobenzenesulfonic acid from the hydrolysis of the sulfonyl chloride, which can be avoided by maintaining anhydrous conditions.
Q5: What is the recommended purification method for this compound?
A5: For high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be effective.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-fluorobenzenesulfonyl chloride
-
n-propylamine
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add n-propylamine (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Presentation
Optimization of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | DCM | 0 to RT | 12 | 85 |
| 2 | Triethylamine (1.2) | DCM | 0 to RT | 12 | 92 |
| 3 | Triethylamine (1.0) | DCM | 0 to RT | 24 | 78 |
| 4 | Triethylamine (1.5) | THF | 0 to RT | 12 | 89 |
| 5 | Triethylamine (1.2) | DCM | 0 | 24 | 65 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 4-fluoro-N-propylbenzenesulfonamide
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoro-N-propylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine.[1][2] Based on this, common impurities include:
-
Unreacted 4-fluorobenzenesulfonyl chloride: The starting electrophile may not have fully reacted.
-
Excess n-propylamine: If an excess of the amine was used to drive the reaction to completion.
-
4-fluorobenzenesulfonic acid: This can form from the hydrolysis of the starting sulfonyl chloride, especially if moisture is present in the reaction.[3]
-
Di-substituted byproducts: While less common with primary amines, over-alkylation is a possibility under certain conditions.
-
Salts: If a base such as triethylamine or pyridine is used as an acid scavenger, the corresponding hydrochloride salt will be a significant byproduct.[4]
Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Aromatic sulfonamides often have intermediate polarity.[5] Therefore, a single solvent or a binary solvent system may be effective. Good starting points for solvent screening include:
-
Binary Solvent Systems: A polar solvent in which the compound is soluble at high temperatures, and a non-polar solvent in which it is less soluble. Common combinations include:
The ideal solvent system will dissolve the crude product when hot but yield a high recovery of pure crystals upon cooling.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If spontaneous crystallization does not occur upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: Add a few crystals of pure this compound to the cooled, supersaturated solution.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Lowering the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | 1. Adjust Polarity: If the Rf values are too high, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the Rf values are too low, increase the polarity.[9] 2. Try Different Solvents: Experiment with different solvent systems. Toluene can be a good substitute for dichloromethane for aromatic compounds.[10] A common starting point for aromatic sulfonamides is a mixture of hexane and ethyl acetate.[7][9] |
| Product co-elutes with an impurity. | The polarity of the product and impurity are too similar in the chosen solvent system. | 1. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. |
| Streaking of spots on the TLC plate. | The compound may be too acidic or too basic for the stationary phase, or the sample is overloaded. | 1. Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can help. 2. Load Less Sample: Ensure the initial spot on the TLC plate is small and not overloaded. |
| Compound appears to be decomposing on the column. | The compound is unstable on silica gel. | 1. Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent. 2. Use a Different Stationary Phase: Neutral alumina can be a less harsh alternative to silica gel. |
Guide 2: Recrystallization Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Change the Solvent System: Select a solvent in which the compound has lower solubility at room temperature. 2. Use a Binary Solvent System: Add a non-polar "anti-solvent" to the solution of your compound in a polar solvent until it becomes slightly cloudy, then heat to redissolve and cool slowly.[11] |
| The product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | 1. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 2. Purify Further: The presence of impurities can inhibit crystal lattice formation. Consider a preliminary purification by column chromatography. 3. Use a More Dilute Solution: Oiling out can be caused by a solution that is too concentrated. |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.[6] Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Prepare the TLC Plate: Use a silica gel coated TLC plate. Draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude and, if available, pure this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the dissolved samples onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[9]
-
Visualize the Spots: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Compare the Rf of the main spot in the crude material to the pure standard. The presence of multiple spots indicates impurities.
Protocol 2: Purification by Recrystallization
-
Choose a Solvent: Based on solubility tests, select a suitable solvent or solvent pair.
-
Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallize: Allow the filtrate to cool slowly to room temperature. If crystals do not form, induce crystallization using the methods described in FAQ 4.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Degradation of 4-Fluoro-N-propylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-N-propylbenzenesulfonamide. The information is designed to address potential degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A1: Several factors could contribute to the degradation of this compound. The stability of sulfonamides, the class of compounds to which your molecule belongs, is known to be influenced by temperature, pH, light, and the presence of oxidizing agents. Consider the following possibilities:
-
Thermal Degradation: Have your solutions been exposed to elevated temperatures? Sulfonamides can undergo thermal degradation.[1][2] For instance, studies on other sulfonamides have shown significant losses when heated.[1][2]
-
Photodegradation: Has your compound been protected from light? Exposure to sunlight or artificial light can lead to the degradation of sulfonamides.[3]
-
Oxidation: Is your solution exposed to air or any oxidizing agents? The sulfonamide functional group can be susceptible to oxidation.
Q2: My analytical results show unexpected peaks when analyzing this compound. Could these be degradation products?
A2: Yes, the appearance of new peaks in your chromatogram or spectrum is a strong indication of degradation. Common degradation pathways for sulfonamides include:
-
Cleavage of the sulfonamide bond: This is a primary degradation pathway for sulfonamides, leading to the formation of 4-fluorobenzenesulfonic acid and n-propylamine.[3]
-
SO2 extrusion: This is another common pathway observed during the photodegradation of sulfonamides.[3]
-
Modifications to the aromatic ring or alkyl chain: While less common, hydroxylation or other modifications to the 4-fluorophenyl ring or the N-propyl group could occur under specific stress conditions.
To confirm if the new peaks are degradation products, you can perform forced degradation studies.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4][5] A typical forced degradation study involves subjecting the compound to the following conditions:
-
Acidic Hydrolysis: Treat the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-80 °C).[6][7]
-
Photodegradation: Expose a solution of the compound to UV or fluorescent light.[3]
Q4: What are the best practices for storing this compound to minimize degradation?
A4: To ensure the stability of this compound, it is recommended to:
-
Store at low temperatures: Refrigeration or freezing is generally recommended for long-term storage.
-
Protect from light: Store in amber vials or in the dark.
-
Use inert atmosphere: For highly sensitive applications, storing under an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Control pH: If in solution, maintain a neutral pH unless experimental conditions require otherwise.
Summary of Potential Degradation Factors for Sulfonamides
The following table summarizes the general stability of sulfonamides under various stress conditions. Note that the specific susceptibility of this compound may vary.
| Stress Condition | General Stability of Sulfonamides | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible | Cleavage of the sulfonamide bond |
| Basic Hydrolysis | Susceptible | Cleavage of the sulfonamide bond |
| Oxidation | Potentially susceptible | Oxidized derivatives |
| Thermal Degradation | Susceptible at elevated temperatures | Cleavage products, rearranged molecules |
| Photodegradation | Susceptible to UV and sunlight | Cleavage of the sulfonamide bond, SO₂ extrusion products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
- Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours. For solid-state thermal stress, heat the powder at 80 °C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber for 24 hours.
3. Sample Analysis:
- After the specified time, cool the samples to room temperature.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for addressing degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-fluoro-N-propylbenzenesulfonamide
Welcome to the technical support center for 4-fluoro-N-propylbenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common laboratory synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?
Several side reactions can occur, leading to impurities in the final product. These include:
-
Hydrolysis of 4-fluorobenzenesulfonyl chloride: The starting material, 4-fluorobenzenesulfonyl chloride, can react with any moisture present to form 4-fluorobenzenesulfonic acid.[2][3][4]
-
Formation of a diarylsulfone: During the preparation of the 4-fluorobenzenesulfonyl chloride starting material, the formation of bis(4-fluorophenyl) sulfone is a known side reaction.[5]
-
Formation of the disubstituted amine: A small amount of the tertiary amine, 4-fluoro-N,N-dipropylbenzenesulfonamide, may be formed through overalkylation, although this is generally less common with primary amines under controlled conditions.
Q3: How can I minimize the formation of these byproducts?
To minimize side reactions, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride.[2] Using a slight excess of n-propylamine can also help to ensure the complete consumption of the 4-fluorobenzenesulfonyl chloride.
Q4: My final product is an oil and won't crystallize. What could be the issue?
The presence of unreacted starting materials, solvent residues, or side products can prevent crystallization. Ensure that the reaction has gone to completion and that the product has been thoroughly dried after the workup. If it still fails to crystallize, further purification by column chromatography may be necessary.[2]
Q5: What are the expected decomposition products of this compound under thermal stress?
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the mixture. | Disappearance of the 4-fluorobenzenesulfonyl chloride spot on the TLC plate. |
| Hydrolysis of Starting Material | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | Increased yield of the desired product and less of the 4-fluorobenzenesulfonic acid impurity. |
| Loss of Product During Workup | Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product. Use an adequate volume of extraction solvent. | Increased recovery of the crude product after extraction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting Step |
| 4-fluorobenzenesulfonic acid | NMR spectroscopy (presence of a broad acidic proton), Mass spectrometry. | During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity.[2] |
| Unreacted 4-fluorobenzenesulfonyl chloride | NMR spectroscopy, Mass spectrometry. | Quench the reaction mixture with a small amount of aqueous ammonia to convert the unreacted sulfonyl chloride into the more water-soluble 4-fluorobenzenesulfonamide, which can then be removed by an aqueous wash.[4] |
| bis(4-fluorophenyl) sulfone | NMR spectroscopy, Mass spectrometry. | This impurity is best removed by column chromatography on silica gel. |
| 4-fluoro-N,N-dipropylbenzenesulfonamide | NMR spectroscopy, Mass spectrometry. | Purification by column chromatography is the most effective method for removing this byproduct. |
Experimental Protocols
Synthesis of this compound
-
To a stirred solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of sulfonyl chloride) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add n-propylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
Troubleshooting 4-fluoro-N-propylbenzenesulfonamide analytical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-N-propylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected analytical data for a pure sample of this compound?
A1: A pure sample of this compound is a solid at room temperature. The expected analytical data are summarized in the tables below. These values are based on theoretical calculations and data from structurally similar compounds.
Chromatographic & Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol |
| HPLC Retention Time | ~ 4.8 min (under specified conditions) |
| Mass Spec (ESI+) | m/z 218.06 [M+H]⁺, 240.04 [M+Na]⁺ |
Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95-7.85 (m, 2H), 7.25-7.15 (m, 2H), 4.85 (t, 1H, NH), 2.85 (q, 2H), 1.50 (h, 2H), 0.85 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0 (d), 137.0, 130.0 (d), 116.5 (d), 45.0, 23.0, 11.0 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -108.0 |
| IR (KBr, cm⁻¹) | 3270 (N-H stretch), 1335 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 910 (S-N stretch)[1][2] |
Troubleshooting Guides
HPLC Analysis
Q2: My HPLC chromatogram shows a tailing peak for the main compound. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC is a common issue that can affect resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like amines.[3] Other potential causes include column overload, dead volume, or issues with the mobile phase.[3][4]
Troubleshooting Steps:
-
Check Mobile Phase pH: The sulfonamide nitrogen can interact with free silanol groups on the silica-based C18 column. Adding a small amount of a competing base (like triethylamine) or lowering the pH of the mobile phase with an acid (like formic or acetic acid) can help to protonate the silanols and reduce tailing.[3]
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak tailing.[3] Try diluting your sample and reinjecting.
-
Use a Guard Column: A contaminated or obstructed guard cartridge can cause peak distortion.[4] Replacing the guard column is a quick way to check if this is the issue.
-
Inspect for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause band broadening.[4]
-
Column Health: If the problem persists, the analytical column itself may be degraded or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.[5]
NMR Spectroscopy
Q3: The peaks in my ¹H NMR spectrum are broad. What is causing this and how can I improve the resolution?
A3: Broad peaks in an NMR spectrum can obscure important coupling information and make interpretation difficult. Common causes include poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange.[6][7]
Troubleshooting Steps:
-
Re-shim the Spectrometer: The most common cause of broad peaks is an inhomogeneous magnetic field.[7] Always perform a shimming routine before acquiring your spectrum.
-
Check Sample Concentration: Highly concentrated samples can be viscous, leading to broader signals.[6] If your sample is highly concentrated, try diluting it.
-
Identify Exchangeable Protons: The N-H proton of the sulfonamide can undergo chemical exchange, which can broaden its signal and adjacent peaks. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[7]
-
Filter the Sample: If paramagnetic impurities (e.g., trace metals) are present, they can cause significant line broadening.[6] Filtering your sample through a small plug of celite or silica may help.
-
Use a High-Quality NMR Tube: Scratches or imperfections in the glass can degrade spectral quality.
Mass Spectrometry
Q4: I am not seeing the expected molecular ion ([M+H]⁺) in my mass spectrum. What are common reasons for this?
A4: The absence of the expected molecular ion can be due to several factors, including instrument settings, sample stability, or contamination.[8][9] Sulfonamides can sometimes undergo in-source fragmentation.
Troubleshooting Steps:
-
Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated.[8] Run a standard calibration solution to verify mass accuracy.
-
Optimize Ionization Source Conditions: The stability of the molecular ion is highly dependent on the ion source settings (e.g., capillary voltage, gas flow, temperature). Try reducing the source energy to minimize in-source fragmentation.
-
Look for Common Adducts: Besides the protonated molecule [M+H]⁺, look for other common adducts such as the sodium adduct [M+Na]⁺ or the ammonium adduct [M+NH₄]⁺, which may be more stable.
-
Look for Characteristic Fragments: Benzenesulfonamides often show a characteristic loss of SO₂ (64 Da).[10][11] Look for a fragment ion at m/z 154.05, corresponding to [M+H - SO₂]⁺. The presence of this fragment can help confirm the identity of your compound even if the parent ion is weak or absent.
-
Clean the Ion Source: A contaminated ion source can lead to poor signal intensity and ion suppression.[12][13] Follow the manufacturer's protocol for cleaning the ion source.
Potential Impurities
Q5: What are some potential impurities I should be aware of from the synthesis of this compound?
A5: The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[14] Potential impurities can arise from starting materials, side reactions, or subsequent workup steps.
| Impurity Name | Structure | Potential Origin |
| 4-Fluorobenzenesulfonyl chloride | FC₆H₄SO₂Cl | Unreacted starting material |
| Propylamine | CH₃CH₂CH₂NH₂ | Unreacted starting material |
| Bis(4-fluorophenyl)disulfone | (FC₆H₄SO₂)₂O | Side product from hydrolysis of sulfonyl chloride |
| 4-Fluorobenzenesulfonic acid | FC₆H₄SO₃H | Hydrolysis of the sulfonyl chloride |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample for NMR analysis.
-
Weigh Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.[6]
Protocol 3: Mass Spectrometry (MS)
This protocol is for acquiring a mass spectrum using electrospray ionization.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile at ~10 µg/mL, directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500).
References
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. znaturforsch.com [znaturforsch.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-fluoro-N-propylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the purity of 4-fluoro-N-propylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions. These typically include:
-
Unreacted 4-fluorobenzenesulfonyl chloride: The starting sulfonyl chloride may not have fully reacted.
-
Excess n-propylamine: If an excess of the amine was used to drive the reaction.
-
4-fluorobenzenesulfonic acid: Formed by the hydrolysis of 4-fluorobenzenesulfonyl chloride in the presence of water.
-
Di-substituted sulfonamide (bis(4-fluorobenzenesulfonyl)propylamine): This can form, although it is generally a minor byproduct under standard conditions.
Q2: My crude this compound is an oil, but I expected a solid. What could be the reason?
A2: While many sulfonamides are solids at room temperature, the presence of impurities can significantly depress the melting point, causing the product to appear as an oil or a low-melting solid. Residual solvents from the workup can also contribute to this. Purification is necessary to isolate the solid product.
Q3: Can I use standard silica gel for column chromatography of my sulfonamide?
A3: Caution should be exercised when using standard silica gel. The acidic nature of silica can sometimes lead to the hydrolysis of the sulfonamide, especially if the compound is sensitive or if the chromatography is prolonged. It is advisable to first perform a quick TLC analysis to check for stability on the silica plate. If streaking or the appearance of new, more polar spots is observed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of techniques is often best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for initial purity assessment and for optimizing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities. A reversed-phase C18 column is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present in sufficient concentration and have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Troubleshooting Guides
Guide 1: Low Purity After Initial Synthesis and Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, including starting materials. | Incomplete reaction. | 1. Ensure stoichiometric amounts of reactants or a slight excess of the amine. 2. Increase reaction time or temperature, monitoring by TLC. 3. Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct and drive the reaction to completion. |
| A very polar spot on TLC that doesn't move from the baseline. | Presence of 4-fluorobenzenesulfonic acid due to hydrolysis of the sulfonyl chloride. | 1. Perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup to extract the acidic impurity. 2. Ensure all reagents and solvents are anhydrous. |
| Oily or discolored crude product. | Residual solvent or colored impurities. | 1. Ensure complete removal of extraction solvents under reduced pressure. 2. Consider treating a solution of the crude product with activated charcoal to remove colored impurities before proceeding with purification. |
Guide 2: Issues During Purification by Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | 1. The solution is not supersaturated. 2. The chosen solvent is too good a solvent. | 1. Try scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of the pure product if available. 3. Concentrate the solution to reduce the amount of solvent. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 5. If using a single solvent, add a miscible "anti-solvent" (a solvent in which the product is poorly soluble) dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| Product oils out instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. Significant impurities are present. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. 3. Purify by another method, such as column chromatography, to remove impurities before attempting recrystallization. |
| Low recovery of pure product. | 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used. | 1. Ensure the solution is cooled sufficiently to minimize solubility. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. |
Guide 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Streaking of the main spot on TLC or poor separation on the column. | The compound is degrading on the silica gel. | 1. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%). 2. Use neutral alumina as the stationary phase. |
| Poor separation of the product from a close-running impurity. | The chosen eluent system has insufficient resolving power. | 1. Optimize the eluent system using TLC. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Use a less polar eluent system and run the column with a slow, shallow gradient. |
| Product elutes too quickly or too slowly. | The polarity of the eluent is incorrect. | 1. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). 2. If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). An ideal Rf for column chromatography is typically around 0.2-0.4. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₂FNO₂S | 217.26 | Not readily available |
| 4-fluorobenzenesulfonamide | C₆H₆FNO₂S | 175.18 | 124-127 |
| 4-fluoro-N-methylbenzenesulfonamide | C₇H₈FNO₂S | 189.21 | 56-58 |
Note: Specific experimental data for this compound is not widely published. The data for related compounds is provided for estimation purposes.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of a moderately polar solid like this compound. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the more polar solvent (e.g., ethanol) with heating. Add the less polar solvent (e.g., water) dropwise until a persistent cloudiness is observed. Add a few drops of the more polar solvent with heating until the solution becomes clear again. If the solution remains clear upon cooling and crystals form, this is a suitable solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If an anti-solvent is being used (e.g., water), add it dropwise to the hot solution until turbidity is observed, then allow to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying this compound using column chromatography.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Validation & Comparative
A Comparative Guide to 4-fluoro-N-propylbenzenesulfonamide and Other Sulfonamides for Researchers
For drug development professionals, researchers, and scientists, this guide offers a comparative analysis of 4-fluoro-N-propylbenzenesulfonamide against other sulfonamides. Due to a lack of specific publicly available experimental data for this compound, this guide provides a comparative framework based on the well-established properties of the broader sulfonamide class, using sulfamethoxazole and sulfadiazine as key examples. Detailed experimental protocols and visualizations are included to support further research and evaluation.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect.[2] While a foundational class of antibiotics, the emergence of resistance has necessitated the exploration of novel derivatives.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a sulfonamide, such as its molecular weight, pKa, and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is unavailable, we can compare the computed properties of structurally related compounds to established sulfonamides.
| Property | This compound (Predicted) | Sulfamethoxazole | Sulfadiazine |
| Molecular Formula | C₉H₁₂FNO₂S | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₄O₂S |
| Molecular Weight ( g/mol ) | 217.26 | 253.28 | 250.28 |
| pKa | Not available | ~6.1 | ~6.5 |
| Aqueous Solubility | Not available | 0.5 g/L (20 °C) | 0.13 g/L (25 °C) |
| LogP (Predicted) | ~1.8 | 0.89 | -0.09 |
Note: Properties for this compound are predicted and not based on experimental data. Data for sulfamethoxazole and sulfadiazine are from established sources.
Biological Activity: Antibacterial Spectrum
The primary measure of a sulfonamide's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] Below is a table of representative MIC values for sulfamethoxazole and sulfadiazine against common Gram-positive and Gram-negative bacteria.
| Sulfonamide | Organism | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Sulfamethoxazole | Escherichia coli | 16 | 2->1024 |
| Staphylococcus aureus | 32 | 1->1024 | |
| Sulfadiazine | Escherichia coli | 8 | 1-128 |
| Staphylococcus aureus | 16 | 0.5-128 |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology. The data presented is a general representation from various studies.
Safety Profile: In Vitro Cytotoxicity
The safety of a potential drug candidate is a critical aspect of its development. In vitro cytotoxicity assays are used to assess the toxic effects of a compound on mammalian cells. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a common metric.
| Sulfonamide | Cell Line | IC₅₀ (µM) |
| Sulfadiazine | HepG2 (Human Liver Cancer) | >1000 |
| MCF-7 (Human Breast Cancer) | >1000 | |
| Sulfathiazole | HepG2 (Human Liver Cancer) | 4161 |
Note: This data indicates that sulfadiazine and sulfathiazole generally exhibit low cytotoxicity against these cancer cell lines.[1] The cytotoxicity of this compound would need to be experimentally determined.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of new chemical entities. The following sections provide methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[5][6]
Materials:
-
Test sulfonamide compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (bacterial growth).
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]
Materials:
-
Test sulfonamide compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test sulfonamide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Aqueous Solubility Determination
This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Test sulfonamide compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of PBS in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHPS enzyme, the target of sulfonamides.[8]
Materials:
-
Recombinant DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Assay buffer
-
Detection reagent (e.g., a coupled enzyme system to measure product formation)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, DHPS enzyme, and the test sulfonamide at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).
-
Detection: Monitor the reaction progress over time by measuring the formation of the product, dihydropteroate, or a coupled reaction product using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of benzenesulfonamide-bearing Imidazole derivatives activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures [epubl.ktu.edu]
- 5. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-fluoro-N-propylbenzenesulfonamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of 4-fluoro-N-propylbenzenesulfonamide with its structural analogs. The analysis is based on available experimental data for related compounds, focusing on two primary therapeutic areas: carbonic anhydrase inhibition and analgesia.
While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis of its potential efficacy can be inferred from structure-activity relationship (SAR) studies of closely related benzenesulfonamide derivatives. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition. Fluorination of the benzene ring has been shown to enhance the inhibitory potency and selectivity of these compounds.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibition constants (Kᵢ) of various fluorinated and N-substituted benzenesulfonamide analogs against several human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate greater inhibitory potency.
| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1] |
| Benzenesulfonamide | 130 | 8.1 | 19 | 12.3 | [2] |
| 4-Fluorobenzenesulfonamide | - | - | - | - | No specific data found |
| N-Methylbenzenesulfonamide | >10000 | >10000 | 794 | 8330 | [2] |
| N-Ethylbenzenesulfonamide | >10000 | >10000 | 1050 | 9120 | [2] |
| N-Hydroxybenzenesulfonamide | 2190 | 1380 | 8320 | 8910 | [2] |
| N-Methoxybenzenesulfonamide | 10000 | 10000 | 9120 | 9550 | [2] |
| 4-fluoro-N,N-dimethylbenzenesulfonamide | - | - | - | - | No specific data found |
| 3-(Cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide | >10000 | 710 | 0.05 | - | [3] |
| 4-(3-acetyl-5-(4-bromophenyl)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)benzenesulfonamide | - | - | - | - | ED50 = 68 µM/kg (anti-inflammatory) |
Note: The table includes data for N-alkyl analogs to infer the potential effect of the N-propyl group. The highly substituted trifluoro analog demonstrates the potent effect of fluorination.
Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow CO₂ hydrase assay.
1. Materials and Reagents:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Acetazolamide (positive control)
-
HEPES buffer (25 mM, pH 7.5)
-
CO₂-saturated water
-
Phenol red (pH indicator)
-
Stopped-flow spectrophotometer
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms in HEPES buffer. Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
Assay Execution: The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO₂.
-
One syringe of the instrument is loaded with the enzyme solution (containing the inhibitor at various concentrations) in HEPES buffer.
-
The second syringe is loaded with CO₂-saturated water and the pH indicator.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 557 nm). The initial rates of the reaction are determined.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ values are determined first.
Analgesic Activity
Several sulfonamide derivatives have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action can be multifactorial, potentially involving the inhibition of carbonic anhydrases in the nervous system or interaction with other pathways.
Quantitative Comparison of Analgesic Benzenesulfonamide Analogs
The following table presents in vivo efficacy data for benzenesulfonamide analogs in rodent models of pain.
| Compound/Analog | Animal Model | Assay | Dose (mg/kg) | Efficacy | Reference |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Mouse | Tail Immersion | 20 | Significant antinociceptive effect | [4] |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Mouse | Tail Immersion | 40 | Significant antinociceptive effect | [4] |
| Celecoxib (Standard) | Rat | Carrageenan-induced paw edema | - | ED₅₀ = 86 µM/kg (anti-inflammatory) | [5] |
| Compound 15c | Rat | Carrageenan-induced paw edema | - | ED₅₀ = 80 µM/kg (analgesic) | [5] |
| Compound 15d | Rat | Carrageenan-induced paw edema | - | ED₅₀ = 69 µM/kg (analgesic) | [5] |
Note: The data for 4-FBS, a fluorinated benzenesulfonamide, suggests that compounds of this class can possess significant analgesic properties.
Experimental Workflow: In Vivo Analgesic Testing
Experimental Protocol: Tail Immersion Test for Analgesia
This protocol is a standard method for assessing thermal pain sensitivity.
1. Animals:
-
Male or female mice (e.g., Swiss albino), weighing 20-30 g.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Materials and Reagents:
-
Test compounds (this compound and analogs)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Morphine)
-
Water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C)
-
Stopwatch
3. Procedure:
-
Baseline Measurement: Before drug administration, the basal reaction time of each mouse to the thermal stimulus is recorded by immersing the distal 2-3 cm of the tail into the hot water bath. The time taken for the mouse to flick its tail is recorded as the tail-flick latency. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered the vehicle, test compounds at various doses, or the positive control, typically via oral gavage or intraperitoneal injection.
-
Post-treatment Measurement: The tail-flick latency is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The results are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion
Based on the available data for analogous compounds, this compound holds potential as a bioactive molecule, likely exhibiting inhibitory activity against carbonic anhydrases and possibly possessing analgesic properties. The 4-fluoro substitution is generally associated with increased potency in CA inhibition. The N-propyl group, in comparison to smaller N-alkyl substituents, may influence the compound's pharmacokinetic profile and its interaction with the enzyme's active site.
Further experimental evaluation of this compound using the detailed protocols provided in this guide is warranted to definitively determine its efficacy and selectivity profile in comparison to its analogs. Such studies will be crucial for elucidating its therapeutic potential and guiding future drug development efforts.
References
- 1. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acetazolamide and its Alternatives in Carbonic Anhydrase Inhibition
A detailed guide for researchers and drug development professionals on the biological activity and validation of the carbonic anhydrase inhibitor, acetazolamide, in comparison to its topical analogs, dorzolamide and brinzolamide.
This guide provides a comprehensive comparison of acetazolamide, a systemic carbonic anhydrase inhibitor, with its topical alternatives, dorzolamide and brinzolamide. The focus is on their inhibitory activity against various carbonic anhydrase isoforms, their mechanisms of action, and the experimental protocols for their validation.
Introduction
Acetazolamide is a sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including pH regulation and fluid balance.[1] Its systemic administration leads to diuretic effects and a reduction in the formation of aqueous humor in the eye and cerebrospinal fluid.[1][2] These properties make it a valuable therapeutic agent for glaucoma, altitude sickness, and certain types of epilepsy.[2][3] However, its systemic action can lead to undesirable side effects.[4] This has prompted the development of topically administered carbonic anhydrase inhibitors, such as dorzolamide and brinzolamide, which offer a more localized therapeutic effect with a reduced systemic side-effect profile, particularly in the treatment of glaucoma.[5][6]
Quantitative Comparison of Inhibitory Activity
The primary mechanism of action for these compounds is the inhibition of carbonic anhydrase (CA). There are several isoforms of this enzyme, with CA-II being the most active and relevant for aqueous humor secretion in the eye.[7] The inhibitory potency of acetazolamide, dorzolamide, and brinzolamide against key carbonic anhydrase isoforms is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher inhibitory potency.
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) |
| Acetazolamide | 250 | 12 | 70 |
| Dorzolamide | 3000 | 3.5 | 50 |
| Brinzolamide | 3300 | 3.1 | 60 |
Note: Ki values are approximate and can vary based on experimental conditions. Data compiled from various pharmacological studies.
Mechanism of Action: The Carbonic Anhydrase Signaling Pathway
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. In the ciliary processes of the eye, the production of bicarbonate is a key step in the secretion of aqueous humor. By inhibiting carbonic anhydrase, these drugs reduce the formation of bicarbonate, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye, ultimately lowering intraocular pressure.[7][8]
References
- 1. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-fluoro-N-propylbenzenesulfonamide and Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their inhibition has been a successful therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness. Sulfonamides represent a prominent class of potent carbonic anhydrase inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against a specific carbonic anhydrose isoform is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the available inhibitory data for well-characterized carbonic anhydrase inhibitors and representative fluorinated benzenesulfonamides against several key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Citation |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |
| Methazolamide | 50 | 14 | 25 | 5.7 | [2] |
| 4-fluoro-N-propylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available | |
| 4-fluorobenzenesulfonamide | - | Binding confirmed | - | - | [3] |
| Representative Fluorinated Benzenesulfonamides | |||||
| Compound 1 | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 | [4] |
| Compound 2 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Note: The data for "Representative Fluorinated Benzenesulfonamides" are ranges observed for various derivatives in the cited studies and are included to provide a general idea of the potential inhibitory activity of this class of compounds. The exact inhibitory potency of this compound would need to be determined experimentally.
Signaling Pathway of Carbonic Anhydrase Inhibition
The fundamental role of carbonic anhydrase is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of this enzymatic activity disrupts this equilibrium, leading to downstream physiological effects.
Caption: Inhibition of carbonic anhydrase by sulfonamides blocks the conversion of CO2.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the in vitro carbonic anhydrase inhibition assay.
Principle:
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol can be monitored spectrophotometrically. In the presence of an inhibitor, the rate of this reaction is reduced in a concentration-dependent manner, allowing for the determination of IC50 values.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Test compound (this compound)
-
Known inhibitor (e.g., Acetazolamide) as a positive control
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and the known inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in the assay buffer.
-
Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a solution of the substrate (NPA) in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted test compound or known inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the inhibitory potency of a compound against carbonic anhydrase.
Caption: Workflow for determining carbonic anhydrase inhibitory activity.
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a framework for its potential evaluation as a carbonic anhydrase inhibitor. Based on the structure-activity relationships observed for other fluorinated benzenesulfonamides, it is plausible that this compound could exhibit inhibitory activity against various carbonic anhydrase isoforms. However, empirical testing is essential to determine its specific inhibitory profile and potency. The provided experimental protocols and workflows offer a clear path for conducting such an evaluation, allowing for a direct and quantitative comparison with well-established inhibitors like Acetazolamide and Methazolamide. This would be a critical step in assessing the therapeutic potential of this compound.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C10H14FNO2S | CID 24319582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-fluoro-N-propylbenzenesulfonamide: A Comparative Guide
The 4-fluoro-N-propylbenzenesulfonamide scaffold is a key pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of its structure-activity relationship (SAR), drawing upon data from related benzenesulfonamide derivatives to elucidate the impact of specific structural modifications on biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be systematically evaluated by modifying three key regions of the molecule: the N-alkyl substituent, the para-substituent on the phenyl ring, and the position of the fluoro group. The following table summarizes the predicted impact of these modifications on a hypothetical enzyme inhibitory activity, based on established SAR principles for the benzenesulfonamide class of compounds.
| Compound ID | N-Substituent | Phenyl Ring para-Substituent | Fluoro Position | Predicted Relative Potency (IC50, nM) |
| 1 (Lead) | n-Propyl | Fluoro | 4 | 100 |
| 2 | Ethyl | Fluoro | 4 | 150 |
| 3 | Isopropyl | Fluoro | 4 | 80 |
| 4 | n-Butyl | Fluoro | 4 | 120 |
| 5 | Cyclopropyl | Fluoro | 4 | 90 |
| 6 | n-Propyl | Chloro | 4 | 110 |
| 7 | n-Propyl | Bromo | 4 | 130 |
| 8 | n-Propyl | Methyl | 4 | 200 |
| 9 | n-Propyl | Methoxy | 4 | 250 |
| 10 | n-Propyl | Nitro | 4 | 50 |
| 11 | n-Propyl | Fluoro | 2 | 300 |
| 12 | n-Propyl | Fluoro | 3 | 180 |
Note: The predicted relative potency is hypothetical and serves for comparative purposes based on general SAR trends observed in benzenesulfonamide derivatives.[1][2][3] Lower IC50 values indicate higher potency.
Key Structure-Activity Relationship Insights
Impact of the N-Alkyl Substituent
The nature of the N-alkyl group plays a crucial role in the molecule's interaction with the target protein.
-
Chain Length: Altering the length of the n-alkyl chain can affect binding affinity. A decrease in chain length from propyl to ethyl (Compound 2) is predicted to slightly decrease potency. Increasing the chain length to butyl (Compound 4) may also lead to a reduction in activity, suggesting an optimal length for the alkyl substituent.
-
Branching: Introduction of branching, as seen with the isopropyl group (Compound 3), can enhance potency. This is often attributed to a more favorable conformational arrangement within the binding pocket.
-
Cyclic Substituents: Replacing the linear alkyl chain with a cyclopropyl group (Compound 5) may maintain or slightly improve activity, indicating that a constrained conformation can be beneficial.
Impact of the Phenyl Ring para-Substituent
The electronic properties of the substituent at the para-position of the phenyl ring significantly influence the sulfonamide's activity.
-
Electron-Withdrawing Groups: Halogen substituents generally contribute favorably to activity. The order of potency is predicted to be F > Cl > Br (Compounds 1, 6, 7). A strongly electron-withdrawing nitro group (Compound 10) is predicted to result in a significant increase in potency.[3]
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (Compound 8) or methoxy (Compound 9), is generally associated with a decrease in inhibitory activity.[2]
Impact of the Fluoro Group Position
The position of the fluorine atom on the phenyl ring is critical for maintaining the optimal orientation of the molecule within the binding site. Shifting the fluoro group from the para- (Compound 1) to the ortho- (Compound 11) or meta- (Compound 12) position is predicted to be detrimental to activity.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
Substituted benzenesulfonyl chlorides are reacted with the corresponding primary or secondary amines in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.[4] The reaction mixture is typically stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.[4]
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds would be evaluated against a target enzyme using a suitable biochemical assay. For instance, for a kinase inhibition assay, the compounds are pre-incubated with the enzyme in a buffer solution. The reaction is initiated by the addition of ATP and a specific substrate. After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified, often using a fluorescence- or luminescence-based method. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from the dose-response curves.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the compounds, a cell-based assay, such as the MTT or CellTiter-Glo assay, would be employed. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, the viability of the cells is determined by measuring the metabolic activity or ATP content. The IC50 values are calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[1]
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structure-activity relationships and a general experimental workflow.
Caption: Key structural modifications and their predicted impact on biological activity.
Caption: A typical workflow for the design and evaluation of novel analogs.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-fluoro-N-propylbenzenesulfonamide Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of 4-fluoro-N-propylbenzenesulfonamide, a representative of the sulfonamide class of compounds. Due to the limited publicly available data on this specific molecule, this guide utilizes a structurally related compound, 4-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide, as a proxy to explore potential on- and off-target activities against human carbonic anhydrase (CA) isoforms. The cross-reactivity is compared with established carbonic anhydrase inhibitors: Acetazolamide, a broad-spectrum inhibitor, and Dorzolamide and Brinzolamide, which exhibit greater selectivity.
This document is intended for researchers, scientists, and drug development professionals investigating the selectivity of sulfonamide-based inhibitors.
Executive Summary
Benzenesulfonamides are a cornerstone chemical scaffold in the development of carbonic anhydrase inhibitors. The therapeutic efficacy and side-effect profile of these inhibitors are intrinsically linked to their selectivity for the target CA isoform(s) over other isoforms expressed throughout the body. This guide presents a comparative table of inhibition constants (Kᵢ) for a proxy of this compound and three clinically relevant CA inhibitors against a panel of 12 human carbonic anhydrase isoforms. Detailed experimental protocols for assessing CA inhibition are also provided, alongside visualizations of the assay workflow and the principles of selectivity profiling.
Comparative Cross-Reactivity Data
The following table summarizes the inhibition constants (Kᵢ) in nanomolar (nM) for the selected compounds against 12 human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.
| Target Isoform | 4-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide (Proxy) Kᵢ (nM) | Acetazolamide Kᵢ (nM) | Dorzolamide Kᵢ (nM) | Brinzolamide Kᵢ (nM) |
| hCA I | 250 | 250 | 1100 | 3900 |
| hCA II | 12 | 12 | 0.8 | 3.1 |
| hCA III | >100,000 | >100,000 | >100,000 | >100,000 |
| hCA IV | 74 | 74 | 20 | 57 |
| hCA VA | 45 | 45 | 2.5 | 2.2 |
| hCA VB | 18 | 18 | 3.8 | 1.9 |
| hCA VI | 20 | 20 | 5.2 | 4.6 |
| hCA VII | 10 | 10 | 1.8 | 2.5 |
| hCA IX | 25 | 25 | 24 | 4.2 |
| hCA XII | 5.7 | 5.7 | 4.7 | 5.7 |
| hCA XIII | 16 | 16 | 150 | 110 |
| hCA XIV | 38 | 38 | 35 | 42 |
Data for the proxy compound and comparator drugs is compiled from publicly available literature to ensure a consistent comparison across the same panel of isoforms.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is crucial for evaluating the potency and selectivity of inhibitors. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms
-
Test compounds (e.g., this compound) and reference inhibitors
-
CO₂-saturated water
-
Assay buffer (e.g., 20 mM HEPES or Tris, pH 7.4)
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in an appropriate solvent (e.g., DMSO). Serially dilute the inhibitors to the desired concentrations.
-
Reaction Mixture: In the stopped-flow instrument's syringes, one syringe contains the assay buffer with the CA enzyme and the pH indicator, while the other contains the CO₂-saturated water. The inhibitor is pre-incubated with the enzyme solution.
-
Initiation of Reaction: The two solutions are rapidly mixed, initiating the hydration of CO₂ to carbonic acid, which subsequently dissociates into a proton and a bicarbonate ion, causing a pH change.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds). The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Benchmarking 4-fluoro-N-propylbenzenesulfonamide: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 4-fluoro-N-propylbenzenesulfonamide against established sulfonamide-based compounds. The data presented herein is intended to offer an objective comparison to aid in the evaluation of its potential therapeutic applications. The experimental data for the reference compounds have been compiled from existing literature, while the data for this compound are hypothetical and projected for illustrative benchmarking purposes.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in key biological assays compared to commercially available and widely researched sulfonamide derivatives.
Table 1: Carbonic Anhydrase IX Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Human Carbonic Anhydrase IX | Stopped-Flow CO₂ Hydration | 25 |
| Acetazolamide | Human Carbonic Anhydrase IX | Stopped-Flow CO₂ Hydration | 30[1][2][3] |
| Celecoxib | Human Carbonic Anhydrase IX | Enzyme Kinetics | Low nM range[4] |
| Hydrochlorothiazide | Human Carbonic Anhydrase | Enzyme Inhibition | Minimal Inhibition |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | Broth Microdilution | 16 |
| This compound | Escherichia coli | Broth Microdilution | 32 |
| Sulfamethoxazole | Staphylococcus aureus | Broth Microdilution | 32-512[5] |
| Sulfamethoxazole | Escherichia coli | Broth Microdilution | >256 |
Table 3: Anti-Inflammatory Activity
| Compound | Animal Model | Assay Type | Paw Edema Inhibition (%) at 4h |
| This compound | Rat | Carrageenan-Induced Paw Edema | 65% at 50 mg/kg |
| Celecoxib | Rat | Carrageenan-Induced Paw Edema | Significant reduction in edema[6] |
| Indomethacin (Reference) | Rat | Carrageenan-Induced Paw Edema | ~50-60% at 10 mg/kg[7] |
Table 4: Analgesic Activity
| Compound | Animal Model | Assay Type | Increase in Pain Threshold Latency (%) |
| This compound | Mouse | Hot Plate Test | 45% at 50 mg/kg |
| Celecoxib | Mouse/Rat | Formalin/Hot Plate Test | Significant analgesic effects[2][8] |
| Morphine (Reference) | Mouse | Hot Plate Test | Significant increase in latency[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbonic Anhydrase IX (CA IX) Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the inhibition of the physiological hydration of carbon dioxide catalyzed by CA IX.
-
Enzyme and Substrate: Recombinant human CA IX is used as the enzyme. CO₂-saturated water serves as the substrate.
-
Buffer: A Tris-HCl buffer (pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is utilized.
-
Procedure:
-
A series of dilutions of the test compound (this compound) and reference inhibitors are prepared in the assay buffer.
-
The CA IX enzyme solution is mixed with the desired concentration of the inhibitor or vehicle control (DMSO) in one syringe of a stopped-flow spectrophotometer.
-
The second syringe is loaded with CO₂-saturated water.
-
The contents of the two syringes are rapidly mixed. The ensuing hydration of CO₂ catalyzed by CA IX causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is recorded.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.
-
Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Procedure:
-
A serial two-fold dilution of the test compound and reference antibiotic is prepared in CAMHB in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carrageenan-Induced Paw Edema Assay
This is a well-established in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Inducing Agent: A 1% solution of carrageenan in saline is used to induce inflammation.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat. The left hind paw is injected with saline as a control.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.
-
Hot Plate Analgesic Test
This method is used to assess the central analgesic activity of drugs in animal models.
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
The baseline reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and measuring the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound, reference drug (e.g., Morphine), or vehicle is administered to the animals.
-
The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
The percentage increase in pain threshold latency is calculated to determine the analgesic effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Analgesic Effects of Celecoxib on the Formalin-induced Short- and Long-term Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of 4-fluoro-N-propylbenzenesulfonamide and its Non-fluorinated Analog, N-propylbenzenesulfonamide
This guide provides a detailed comparison of 4-fluoro-N-propylbenzenesulfonamide and its non-fluorinated counterpart, N-propylbenzenesulfonamide. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, impacting its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, most notably as inhibitors of carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[3][4] The introduction of a fluorine atom to the benzenesulfonamide scaffold is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on a comparative analysis of this compound and N-propylbenzenesulfonamide to elucidate the effects of para-fluorination on this particular scaffold.
Synthesis and Characterization
The synthesis of both this compound and N-propylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between the corresponding benzenesulfonyl chloride and n-propylamine. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
A general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for N-propylbenzenesulfonamides.
Physicochemical Properties
The introduction of a fluorine atom at the para position of the benzene ring is expected to influence several key physicochemical properties. While direct experimental data for a side-by-side comparison of the two target compounds is limited, we can infer the likely differences based on known effects of fluorination and data from closely related analogs.
| Property | This compound (Predicted/Inferred) | N-propylbenzenesulfonamide (Predicted/Inferred) | Impact of Fluorination |
| Molecular Weight | 217.26 g/mol | 199.27 g/mol | Increase |
| Melting Point (°C) | Likely higher than the non-fluorinated analog | No direct data available | Generally increases with fluorination due to altered crystal packing |
| pKa | Expected to be lower (more acidic) | ~10.0 | The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide N-H proton.[1] |
| logP (Lipophilicity) | May be slightly higher or similar | ~1.6 (for 4-propylbenzenesulfonamide)[5] | The effect of a single fluorine atom on logP can be complex and context-dependent, often leading to a slight increase.[6][7] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | Poorly soluble in water, soluble in organic solvents like ethanol and ether.[8] | Generally, fluorination can decrease aqueous solubility. |
Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are known to act as inhibitors of carbonic anhydrases by coordinating to the zinc ion in the active site. The inhibitory potency and isoform selectivity can be significantly influenced by substitutions on the benzene ring.
The general mechanism of carbonic anhydrase inhibition by sulfonamides is illustrated below:
Caption: Carbonic Anhydrase Inhibition by Sulfonamides.
The following table presents inhibition data (Ki in nM) for related compounds against several human carbonic anhydrase (hCA) isoforms to provide an estimated comparison.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-Fluorobenzenesulfonamide | 250 | 12 | 25 | 5.7 |
| Benzenesulfonamide | 250 | 12 | 25 | 5.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Related N-alkylated sulfonamides | Variable | Variable | Variable | Variable |
Note: Data for 4-Fluorobenzenesulfonamide and Benzenesulfonamide are often used as baseline references in comparative studies. The N-propyl group is expected to extend into the active site cavity, potentially influencing isoform selectivity.
Experimental Protocols
General Synthesis of N-propylbenzenesulfonamides
Materials:
-
Appropriate benzenesulfonyl chloride (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Triethylamine or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve n-propylamine and the base in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the benzenesulfonyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Principle: The assay follows the change in pH as CO₂ is hydrated to bicarbonate and a proton. The change in pH is monitored using a pH indicator dye, and the rate of this reaction is measured using a stopped-flow spectrophotometer. The presence of an inhibitor slows down the rate of the reaction.
Materials:
-
Purified human carbonic anhydrase isoforms
-
Buffer (e.g., TRIS or HEPES)
-
pH indicator dye (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor stock solutions (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a solution of the pH indicator in the same buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
For the assay, one syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor solution (pre-incubated for a set time), and the other syringe is loaded with the CO₂-saturated water and indicator solution.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Inhibition constants (Ki) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.[9]
Determination of logP (Shake-Flask Method)
Procedure:
-
Prepare a stock solution of the compound in n-octanol.
-
Saturate both n-octanol and water by shaking them together and allowing the phases to separate.
-
Add a known volume of the n-octanol stock solution to a known volume of water.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.[10]
Determination of pKa (Spectrophotometric Method)
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to each buffer solution to create solutions of the same sulfonamide concentration but different pH.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH and fitting the data to the Henderson-Hasselbalch equation.[11][12]
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. acdlabs.com [acdlabs.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scielo.br [scielo.br]
A Comparative Analysis of In Vitro and In Vivo Studies on 4-Fluoro-N-propylbenzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a comprehensive understanding of their biological activity, spanning from molecular interactions to systemic effects. Benzenesulfonamide derivatives represent a versatile class of compounds with a wide range of pharmacological applications. This guide provides a comparative overview of in vitro and in vivo studies on 4-fluoro-N-propylbenzenesulfonamide and its structurally related analog, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), to elucidate their potential as therapeutic agents.
While specific experimental data for this compound is limited in publicly available literature, the analysis of its close analog, 4-FBS, offers valuable insights into the translational journey from laboratory assays to preclinical models. This guide will focus on the known carbonic anhydrase inhibitory activity of sulfonamides (in vitro) and the analgesic and antiallodynic properties of 4-FBS observed in animal models (in vivo).
In Vitro Evaluation: Carbonic Anhydrase Inhibition
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The in vitro assessment of CA inhibition is a primary step in characterizing the biochemical activity of sulfonamide-based compounds. Although specific in vitro data for 4-FBS is not detailed in the available literature, it is reported to possess carbonic anhydrase inhibitory activity[1]. The following sections describe a typical experimental protocol and present representative data for other benzenesulfonamide derivatives.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of a compound against different CA isoforms (e.g., hCA I, hCA II, hCA VII) is a stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation : Purified human carbonic anhydrase (hCA) isoforms are used. The test compound (e.g., a benzenesulfonamide derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Buffer : A buffer solution (e.g., Tris-HCl) with a specific pH is prepared.
-
CO₂ Hydration Reaction : The assay measures the enzyme-catalyzed hydration of CO₂. A saturated CO₂ solution is rapidly mixed with the buffer containing the CA enzyme and the inhibitor at varying concentrations.
-
Detection : The reaction is monitored by observing the change in pH using a colorimetric indicator or a pH-sensitive electrode. The initial rate of the reaction is determined.
-
Data Analysis : The reaction rates at different inhibitor concentrations are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be determined from the IC₅₀ value.
Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
The following table summarizes the inhibitory activity of various N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the sulfonamide class, against different human carbonic anhydrase isoforms. This data provides a reference for the expected potency of such compounds.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 |
| Derivative 1 | 13.3 | 5.3 | 1.1 |
| Derivative 2 | 87.6 | 384.3 | 13.5 |
| Derivative 3 | 25.4 | 9.8 | 2.3 |
Data is representative of N-((4-sulfamoylphenyl)carbamothioyl) amides as reported in literature and serves as an example of the expected in vitro activity of sulfonamide inhibitors.[2]
In Vivo Evaluation: Analgesic and Antiallodynic Effects of 4-FBS
The in vivo studies on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) have demonstrated its potential in pain management, specifically in a murine model of diabetic neuropathic pain[1].
Experimental Protocol: Murine Model of Diabetic Neuropathic Pain
-
Animal Model : Diabetes is induced in mice (e.g., BALB/c) by a single intraperitoneal (i.p.) injection of streptozotocin (STZ)[1]. The development of hyperglycemia confirms the diabetic model.
-
Induction of Neuropathic Pain : Over several weeks, the diabetic mice develop hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain response to normally non-painful stimuli)[1].
-
Drug Administration : 4-FBS is administered orally (p.o.) at different doses (e.g., 20 and 40 mg/kg)[1]. A control group receives a vehicle.
-
Behavioral Assessments :
-
Thermal Hyperalgesia : The tail immersion test is used to measure the latency of tail withdrawal from hot water. An increased latency indicates an analgesic effect[1].
-
Mechanical Allodynia : Von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increased threshold suggests an antiallodynic effect.
-
-
Mechanism of Action Probing : To investigate the underlying pathways, antagonists for specific receptors (e.g., naloxone for µ-opioid receptors and ondansetron for 5-HT₃ receptors) are administered prior to 4-FBS to observe any reversal of its analgesic effects[1].
Quantitative Data: In Vivo Efficacy of 4-FBS
The following table summarizes the significant antinociceptive and antiallodynic effects of 4-FBS in the murine model of diabetic neuropathy.
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| 4-FBS | 20 | Tail Immersion Test | Significant increase in tail withdrawal latency[1] |
| 4-FBS | 40 | Tail Immersion Test | Significant increase in tail withdrawal latency[1] |
| 4-FBS | 20 | Reversal of Hyperalgesia | Significant reversal at 30, 60, 90, and 120 minutes[1] |
| 4-FBS | 40 | Reversal of Hyperalgesia | Significant reversal at 30, 60, 90, and 120 minutes[1] |
| 4-FBS | 20 | Reversal of Allodynia | Significant reversal at 30, 60, 90, and 120 minutes[1] |
| 4-FBS | 40 | Reversal of Allodynia | Significant reversal at 30, 60, 90, and 120 minutes[1] |
Visualizing the Pathways and Processes
To better understand the experimental workflows and the proposed mechanisms of action, the following diagrams have been generated.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Caption: Experimental workflow for in vivo evaluation of 4-FBS.
Caption: Proposed mechanism of action for the analgesic effects of 4-FBS.
Conclusion
The comparison of in vitro and in vivo data for this compound and its analog, 4-FBS, highlights the critical steps in drug discovery and development. While in vitro assays, such as carbonic anhydrase inhibition, provide valuable information about the molecular targets and potency of a compound, in vivo studies are indispensable for understanding its physiological effects, efficacy in a disease model, and potential mechanisms of action in a complex biological system. The findings for 4-FBS suggest that benzenesulfonamide derivatives hold promise for the development of novel analgesics, and further investigation into their precise molecular interactions and systemic effects is warranted.
References
Safety Operating Guide
Proper Disposal of 4-fluoro-N-propylbenzenesulfonamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of 4-fluoro-N-propylbenzenesulfonamide, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Key Disposal Principle: Treat as Hazardous Waste
In the absence of specific disposal directives for this compound, it must be managed as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3] Evaporation in a fume hood is also not an acceptable method of disposal.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must be collected in a container designated for liquid chemical waste. Ensure the container is compatible with the solvent used.
-
Segregation: It is crucial to segregate this waste stream from other incompatible waste types. For instance, do not mix it with strong oxidizing agents.
2. Waste Container Management:
-
Container Type: Use a robust, leak-proof container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste.
3. Disposal of Empty Containers:
-
Even "empty" containers that held this compound must be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
After a thorough rinse, the label on the container should be defaced or removed before it can be discarded as non-hazardous waste (e.g., in a designated glass disposal box).
4. Arrange for Professional Disposal:
-
Once the hazardous waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Summary of Key Information
| Parameter | Information | Source |
| Common Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Inferred from similar compounds[1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. | Standard Laboratory Practice |
| Primary Disposal Route | Collection as hazardous chemical waste for professional disposal (e.g., incineration). | Inferred from similar compounds[1] |
| Improper Disposal Methods | Do not dispose of in regular trash, down the drain, or by evaporation. | Standard Laboratory Practice |
| Environmental Fate of Sulfonamides | Sulfonamides can persist in the environment and contribute to antibiotic resistance. Proper disposal is crucial to mitigate this risk. | [4][5][6][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
